Dibutyl 3,3'-thiodipropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
butyl 3-(3-butoxy-3-oxopropyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4S/c1-3-5-9-17-13(15)7-11-19-12-8-14(16)18-10-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVVIIKTKWMIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCSCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064534 | |
| Record name | Dibutyl 3,3'-thiodipropionate | |
| Source | EPA DSSTox | |
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Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-31-1 | |
| Record name | Dibutyl thiodipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dibutyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl thiodipropionate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl 3,3'-thiodipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl 3,3'-thiobispropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.484 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dibutyl 3,3'-thiodipropionate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl 3,3'-thiodipropionate (DBTDP) is a diester of thiodipropionic acid and butanol, identified by the CAS number 6975-31-1 .[1] This organic compound presents as a colorless to pale yellow liquid and is recognized for its significant antioxidant properties.[1] Its molecular structure, featuring a central sulfur atom and two butyl ester functionalities, underpins its utility in various industrial and scientific applications, most notably as a stabilizer in polymers to prevent oxidative degradation.[1] In the realm of drug development and research, DBTDP and its related thiodipropionate esters are of interest for their potential to mitigate oxidative stress, a key factor in numerous pathological conditions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and practical applications of this compound, tailored for a scientific audience.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6975-31-1 | [1] |
| Molecular Formula | C₁₄H₂₆O₄S | [1][2] |
| Molecular Weight | 290.42 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~300 °C (at 760 mmHg); 131 °C (at 2 Torr) | [1][2] |
| Density | Approximately 1.0 - 1.035 g/cm³ | [1][2] |
| Refractive Index | ~1.471 | [2] |
| Flash Point | 169.6 °C | [2] |
| Solubility | Soluble in organic solvents, less soluble in water. |
Synthesis of this compound
The primary route for the synthesis of this compound is through the Fischer esterification of 3,3'-thiodipropionic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid.[3][4][5][6][7] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Experimental Protocol: Fischer Esterification
This protocol describes a representative procedure for the synthesis of this compound in a laboratory setting.
Materials:
-
3,3'-Thiodipropionic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure (optional, for high purity)
-
Dean-Stark apparatus (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,3'-thiodipropionic acid and an excess of n-butanol (e.g., a 1:5 molar ratio of acid to alcohol).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reaction volume) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). For enhanced efficiency, a Dean-Stark trap can be used with a solvent like toluene to azeotropically remove the water as it is formed, thereby driving the equilibrium towards the product.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a large excess of butanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: For higher purity, the crude product can be purified by vacuum distillation.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show characteristic signals for the butyl group protons (triplets and multiplets for the -CH₃ and -CH₂- groups) and the methylene protons adjacent to the sulfur and carbonyl groups.
-
¹³C NMR spectroscopy would show distinct peaks for the carbonyl carbons, the carbons of the butyl chains, and the carbons adjacent to the sulfur atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ester functional group (typically around 1735 cm⁻¹), as well as C-O stretching and C-H stretching vibrations.
Mechanism of Action as an Antioxidant
This compound and other thiodipropionate esters function as secondary antioxidants, primarily by decomposing hydroperoxides (ROOH) into non-radical, stable products. This action prevents the chain-propagating cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which would otherwise continue the oxidative degradation cycle.
The antioxidant mechanism can be visualized as a two-step process:
-
Oxidation of the Sulfide: The sulfide moiety of this compound is oxidized by hydroperoxides to a sulfoxide.
-
Further Reactions of the Sulfoxide: The resulting sulfoxide can undergo further reactions, including disproportionation and reaction with additional hydroperoxides, to ultimately yield non-radical products and regenerate a species that can continue to decompose hydroperoxides.
Caption: Antioxidant mechanism of this compound.
Applications in Research and Drug Development
The primary utility of this compound stems from its antioxidant properties.
-
Polymer Stabilization: It is widely used as a secondary antioxidant in various polymers, such as polyolefins (polyethylene and polypropylene), to protect them from degradation during processing and end-use. It often acts synergistically with primary antioxidants like hindered phenols.
-
Lubricants and Oils: It can be added to lubricants and oils to prevent oxidative breakdown at high temperatures, thereby extending their service life.
-
Cosmetics and Personal Care Products: Related thiodipropionate esters are used in cosmetic formulations to prevent the oxidation of other ingredients, ensuring product stability and efficacy.
-
Potential in Biological Systems: While less explored, the ability of thiodipropionate esters to decompose hydroperoxides makes them interesting candidates for research into mitigating oxidative stress in biological systems. Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further research may explore the cytoprotective effects of DBTDP and its analogs in cellular models of oxidative damage.
Safety, Handling, and Disposal
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[8] Avoid contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8][10] Do not allow the substance to enter drains or waterways.[10]
GHS Hazard Information (based on related compounds and general safety data): While a specific GHS classification for this compound is not consistently available, related compounds and the parent acid suggest the following potential hazards:
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.
Conclusion
This compound is a valuable compound with well-established applications as an antioxidant, particularly in the polymer industry. Its synthesis via Fischer esterification is a standard and scalable process. For researchers and drug development professionals, the fundamental antioxidant mechanism of thiodipropionate esters presents an intriguing avenue for the exploration of novel therapeutic strategies aimed at combating oxidative stress-related pathologies. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in both industrial and research settings.
References
-
PubChem. (n.d.). Dibutyltin 3,3'-thiodipropionate. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 3,3'-Dithiodipropionic acid. Retrieved from [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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- 10. chemos.de [chemos.de]
The Mechanism of Action of Dibutyl 3,3'-thiodipropionate: A Senior Application Scientist's Perspective
An In-Depth Technical Guide
Abstract
Dibutyl 3,3'-thiodipropionate (DBTDP) is a sulfur-containing organic compound recognized for its potent antioxidant properties. Classified as a secondary, or hydroperoxide-decomposing, antioxidant, its primary role is not to directly scavenge free radicals but to neutralize the peroxide precursors that lead to radical-induced degradation. This technical guide provides a comprehensive examination of the core mechanism of action of DBTDP, with a particular focus on its function in polymer stabilization. We will explore its hydroperoxide decomposition pathway, its critical synergistic relationship with primary radical-scavenging antioxidants, and the experimental methodologies used to validate its efficacy. Furthermore, this guide will address the compound's metabolic fate and toxicological profile, offering a well-rounded perspective for researchers, scientists, and professionals in drug development and material science.
Introduction: The Challenge of Oxidative Degradation
Organic materials, from industrial polymers to biological macromolecules, are susceptible to oxidative degradation. This process, often initiated by heat, light, or mechanical stress, proceeds via a free-radical chain reaction known as autoxidation. This cycle consists of three key phases:
-
Initiation: Formation of initial free radicals (R•).
-
Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another molecule of the organic material, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.
-
Termination: Two radicals combine to form a stable, non-radical species.
Hydroperoxides (ROOH) are a particularly insidious product of the propagation phase. They are thermally and photolytically unstable, readily decomposing into two new, highly destructive radicals (RO• and •OH). This process, known as chain branching, dramatically accelerates the rate of degradation. Antioxidants are chemical compounds that inhibit oxidation by interfering with this cycle. They are broadly categorized into two main classes:
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols or secondary aromatic amines that interrupt the propagation cycle by donating a hydrogen atom to neutralize the peroxy radical (ROO•), effectively breaking the chain.[1]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These compounds, which include thioesters like this compound and organophosphites, do not primarily interact with free radicals. Instead, they target and decompose hydroperoxides into stable, non-radical products, thereby preventing the chain-branching step that leads to an explosion in radical concentration.[2][3]
DBTDP is a quintessential example of a secondary antioxidant, valued for its efficiency in providing long-term thermal stability to materials.
Part 1: The Core Mechanism – Hydroperoxide Decomposition
The antioxidant functionality of this compound is centered on its thioether sulfur atom. Unlike primary antioxidants that scavenge radicals, DBTDP functions by catalytically decomposing hydroperoxides (ROOH) into harmless alcohols (ROH).[2] This process prevents the homolytic cleavage of the O-O bond in hydroperoxides, which would otherwise generate new radical species.
The reaction proceeds through a series of oxidation states of the sulfur atom. The thioether is progressively oxidized to a sulfoxide and then to a sulfone, while the hydroperoxide is reduced. While the precise mechanism involves several intermediate species, the overall transformation can be summarized as the non-radical decomposition of hydroperoxides. The initial active species derived from the thioester is believed to be sulfenic acid. It is important to note that this process can be complex; under certain conditions, particularly in the presence of hydroperoxides, the intermediate sulfoxides can potentially contribute to the formation of radicals, a phenomenon known as a pro-oxidant effect.[4] However, in a well-stabilized system, the net effect is overwhelmingly antioxidative.
Caption: Core mechanism of DBTDP as a hydroperoxide decomposer.
Part 2: Synergistic Action with Primary Antioxidants
While DBTDP is effective at eliminating hydroperoxides, it does not stop the initial formation of peroxy radicals. Conversely, primary antioxidants (e.g., hindered phenols) are excellent at scavenging peroxy radicals but are consumed in the process and have limited ability to deal with the hydroperoxides that inevitably form. This is where the concept of antioxidant synergy becomes paramount.
When used in combination, a primary antioxidant and a secondary antioxidant like DBTDP create a highly efficient stabilization system.[2][5][6]
-
The primary antioxidant (hindered phenol) intercepts the peroxy radical (ROO•), preventing it from abstracting a hydrogen and forming a hydroperoxide (ROOH). This is the first line of defense.
-
Any hydroperoxides that manage to form are then decomposed into stable alcohols by DBTDP .
-
This removal of hydroperoxides by the secondary antioxidant prevents them from decomposing into new radicals that would otherwise consume the primary antioxidant.
This cooperative action protects the primary antioxidant, allowing it to remain effective for a longer duration, thereby extending the service life of the material far beyond what could be achieved with either antioxidant alone.[3] This synergistic effect is the cornerstone of modern long-term thermal stabilization packages for polymers.[5][7]
Caption: Synergistic cycle of primary and secondary antioxidants.
Part 3: Experimental Validation & Performance Data
The causality behind selecting DBTDP is validated through rigorous experimental testing. The goal is to quantify its ability to delay oxidative degradation, especially under accelerated aging conditions that simulate long-term use.
Experimental Protocol: Evaluating Antioxidant Efficacy in Polypropylene
This protocol describes a standard methodology for assessing the long-term thermal stability imparted by DBTDP and its synergy with a primary antioxidant in a polypropylene (PP) matrix.
1. Materials & Equipment:
-
Polypropylene (PP) resin, unstabilized powder.
-
This compound (DBTDP).
-
Primary Antioxidant: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010).
-
Processing Equipment: Twin-screw extruder, injection molding machine.
-
Analytical Instruments: Melt Flow Indexer (MFI), Fourier-Transform Infrared (FTIR) Spectrometer, Differential Scanning Calorimeter (DSC).[8]
-
Forced-air convection oven for accelerated aging.
2. Sample Preparation & Processing:
-
Formulations: Prepare four distinct formulations by dry-blending the PP powder with the antioxidants at specified concentrations (e.g., 0.1% w/w).
-
A: Control (Unstabilized PP)
-
B: PP + Primary Antioxidant only
-
C: PP + DBTDP only
-
D: PP + Primary Antioxidant + DBTDP (Synergistic Blend)
-
-
Extrusion: Melt-compound each formulation using a twin-screw extruder to ensure homogeneous dispersion of the additives.
-
Specimen Molding: Injection mold the compounded pellets into standardized test specimens (e.g., tensile bars or plaques) for subsequent analysis.
3. Accelerated Thermal Aging:
-
Place the molded specimens on racks in a forced-air oven set to a high temperature (e.g., 150°C) to accelerate the oxidation process.
-
Remove sets of specimens at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).
4. Analytical Evaluation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Measure the formation of carbonyl groups (C=O) around 1715 cm⁻¹, which is a direct indicator of oxidative degradation. The change in the "Carbonyl Index" over time is tracked.
-
Melt Flow Index (MFI): Measure the MFI of the aged samples. An increase in MFI indicates chain scission (molecular weight reduction), a hallmark of degradation in PP.
-
Oxidation Induction Time (OIT): Use DSC to measure the time it takes for a sample to begin oxidizing under a pure oxygen atmosphere at an elevated temperature. A longer OIT indicates greater oxidative stability.
Data Presentation: Illustrative Performance
The following table summarizes the kind of quantitative data expected from the protocol described above, clearly demonstrating the synergistic effect.
| Formulation | Antioxidant System | Time to Embrittlement (Hours at 150°C) | OIT @ 200°C (minutes) |
| A | Control (None) | < 50 | < 1 |
| B | 0.1% Primary AO | 450 | 15 |
| C | 0.2% DBTDP | 200 | 5 |
| D | 0.1% Primary AO + 0.2% DBTDP | > 1500 | > 60 |
Data are illustrative and represent typical outcomes. The results clearly show that the combination of the primary antioxidant and DBTDP (Formulation D) provides a level of stability far exceeding the sum of the individual components, a hallmark of true synergy.[3][7]
Part 4: Biological & Toxicological Profile
For researchers in life sciences and drug development, understanding the biological impact of additives used in medical devices, packaging, or cosmetics is critical.
Metabolism
When thiodipropionate esters like DBTDP are ingested, they are expected to undergo hydrolysis in the gastrointestinal tract. The ester bonds are cleaved, yielding butanol and the core molecule, 3,3'-thiodipropionic acid (TDPA).[9][10][11] TDPA is then absorbed and largely excreted in the urine.[9][10][12] This metabolic pathway prevents the accumulation of the parent ester in the body.
Caption: Simplified metabolic pathway of this compound.
Toxicological Summary
Extensive studies on thiodipropionic acid and its various dialkyl esters (including surrogates like dilauryl and distearyl thiodipropionate) have established a favorable safety profile.
-
Acute Toxicity: The compounds exhibit low acute oral toxicity.[10][11]
-
Irritation and Sensitization: They are generally not considered to be skin or eye irritants, nor are they classified as skin sensitizers.[10][11]
-
Genotoxicity & Carcinogenicity: Genotoxicity studies have been negative, and the compounds are not classified as carcinogens.[10][11]
-
Reproductive and Developmental Toxicity: Studies have shown no evidence of teratogenic or reproductive toxicity.[10][11]
Due to this low toxicity profile, various thiodipropionate esters have been approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) for use as antioxidants in polymers intended for food contact applications.[13][14][15][16]
Conclusion
This compound operates through a well-defined mechanism as a hydroperoxide decomposer. Its primary value lies not in isolation but in its powerful synergistic interaction with primary, radical-scavenging antioxidants. This combination provides robust, long-term protection against oxidative degradation in a wide array of organic materials. The experimental validation of this synergy is straightforward and quantifiable through standard polymer analysis techniques. Supported by a favorable metabolic and toxicological profile, DBTDP stands as a cornerstone additive for scientists and engineers seeking to ensure the stability and longevity of their products.
References
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Title: Distearyl Thiodipropionate | C42H82O4S | CID 12738 Source: PubChem URL: [Link]
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Title: Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) Source: UniVOOK URL: [Link]
-
Title: Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]
-
Title: 3,3'-Thiodipropionic Acid (DLTDP): A Key Antioxidant for Polymer Stabilization Source: UniVOOK URL: [Link]
-
Title: Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 Source: PubChem URL: [Link]
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Title: Hindered Phenolic Antioxidants - Performance Additives Source: Performance Additives URL: [Link]
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Title: THIODIPROPIONIC ACID Source: Ataman Kimya URL: [Link]
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Title: Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics Source: International Journal of Toxicology URL: [Link]
-
Title: Final Safety Assessment of Thiodipropionic Acid and Its Dialkyl Esters as Used in Cosmetics Source: ResearchGate URL: [Link]
-
Title: High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 2: Optimization and efficacy via encapsulation with silicate fillers Source: ResearchGate URL: [Link]
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-
Title: distearyl thiodipropionate - Inventory of Food Contact Substances Listed in 21 CFR Source: FDA URL: [Link]
- Title: Stabilizer for food contact and medical grade PVC Source: Google Patents URL
-
Title: High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends Source: ResearchGate URL: [Link]
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Title: Top Analytical Techniques for Characterizing Custom Polymers Source: Polymer Solutions URL: [Link]
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Title: Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity Source: MDPI URL: [Link]
-
Title: dilauryl thiodipropionate - Inventory of Food Contact Substances Listed in 21 CFR Source: FDA URL: [Link]
-
Title: 21 CFR 182.3280 -- Dilauryl thiodipropionate. Source: eCFR URL: [Link]
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Synthesis and characterization of Dibutyl 3,3'-thiodipropionate
An In-depth Technical Guide to the Synthesis and Characterization of Dibutyl 3,3'-thiodipropionate
Authored by a Senior Application Scientist
Foreword: The Role and Significance of this compound
This compound (DBTDP) is a diester of thiodipropionic acid and butanol, recognized for its significant role as a secondary antioxidant.[1] Its molecular structure, featuring a central sulfur atom, allows it to effectively scavenge free radicals and decompose peroxides, thus preventing the oxidative degradation of materials.[1] This functionality makes it an invaluable additive in the polymer industry, particularly for stabilizing materials like polyethylene and polypropylene to enhance durability and lifespan.[1][2] Beyond plastics, its applications extend to pharmaceuticals as an antioxidant additive and in biological studies to protect cells from oxidative stress.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of DBTDP, offering field-proven insights for researchers and drug development professionals.
Section 1: Synthesis of this compound
The synthesis of DBTDP is most commonly achieved through the direct esterification of 3,3'-thiodipropionic acid with n-butanol. This method, a classic example of Fischer-Speier esterification, is favored for its reliability and scalability. Alternative approaches, such as enzymatic catalysis, offer greener routes but are less prevalent in industrial settings.[1][2]
Primary Synthesis Route: Acid-Catalyzed Esterification
The core of this synthesis involves the reaction of a dicarboxylic acid (3,3'-thiodipropionic acid) with an alcohol (n-butanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is conducted under reflux conditions to drive the equilibrium towards the formation of the diester by removing water, a byproduct of the reaction.
Causality Behind Experimental Choices:
-
Acid Catalyst: The protonation of the carbonyl oxygen on the carboxylic acid by the catalyst makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This is a critical step to increase the reaction rate, which is otherwise very slow.
-
Reflux Conditions: Heating the reaction mixture to its boiling point ensures a constant, controlled temperature and increases the rate of reaction. Using a Dean-Stark apparatus or simply running the reaction open to a condenser allows for the removal of water, which, according to Le Chatelier's principle, shifts the equilibrium towards the product side, maximizing the yield of the ester.
-
Excess Butanol: Using an excess of n-butanol can also help shift the equilibrium towards the product. Furthermore, in many laboratory-scale preparations, butanol can serve as the reaction solvent, eliminating the need for an additional solvent.
Experimental Workflow Diagram
Sources
- 1. Buy this compound (EVT-403151) | 6975-31-1 [evitachem.com]
- 2. DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification - Google Patents [patents.google.com]
Technical Guide: Dibutyl 3,3'-Thiodipropionate (DBTDP) – Solubility Profile & Pharmaceutical Applications
Executive Summary
Dibutyl 3,3'-thiodipropionate (DBTDP), a thioether-functionalized diester, serves as a critical secondary antioxidant in pharmaceutical formulations and polymer-based medical packaging. Unlike its solid homologs (Dilauryl or Distearyl thiodipropionate), DBTDP typically exists as a liquid at room temperature, presenting unique solubility and handling characteristics.
This guide provides a definitive technical analysis of DBTDP’s solubility across the polarity spectrum, detailing its mechanism as a hydroperoxide decomposer and offering validated protocols for its quantification in organic matrices. This document is designed for formulation scientists requiring precise miscibility data for lipid nanoparticle (LNP) stabilization and API protection.
Physicochemical Profile & Mechanism[1]
To predict solubility, one must understand the molecular architecture. DBTDP consists of a central sulfur atom flanked by two propionate ester chains terminated by butyl groups.[1]
-
CAS Number: 6975-31-1[2]
-
Molecular Formula:
[2] -
Molecular Weight: 290.42 g/mol [2]
-
Physical State: Liquid (at 25°C)[3]
-
Density: ~1.035 g/cm³[2]
-
Boiling Point: ~131°C (at 2 Torr)
Mechanism of Action: Peroxide Decomposition
DBTDP functions as a "sacrificial" antioxidant.[1] While phenolic antioxidants scavenge free radicals, thioethers like DBTDP reduce hydroperoxides (
Figure 1: Mechanism of hydroperoxide decomposition by DBTDP. The sulfur atom acts as a nucleophile, converting reactive peroxides into stable alcohols.
Solubility Data in Organic Solvents[1][4][5][6]
DBTDP exhibits a solubility profile governed by its lipophilic butyl chains and polar ester linkages. It follows the "like dissolves like" principle but shows broader miscibility than longer-chain analogs (e.g., Dilauryl thiodipropionate) due to its liquid state and shorter alkyl tails.
Table 1: Solubility & Miscibility Profile (at 25°C)
| Solvent Class | Specific Solvent | Solubility Status | Theoretical Solubility Limit | Relevance in Pharma |
| Non-Polar | Hexane | Miscible | > 500 mg/mL | Lipid extraction / LNP processing |
| Non-Polar | Toluene | Miscible | > 500 mg/mL | Polymer dissolution / Impurity testing |
| Polar Aprotic | Acetone | Miscible | > 200 mg/mL | Precipitation / Crystallization |
| Polar Aprotic | Ethyl Acetate | Miscible | > 200 mg/mL | Green solvent for API formulation |
| Polar Protic | Ethanol (Absolute) | Soluble | ~50 - 100 mg/mL | Co-solvent for oral/topical delivery |
| Polar Protic | Methanol | Sparingly Soluble | < 10 mg/mL | Analytical mobile phase (requires modification) |
| Aqueous | Water | Insoluble | < 0.1 mg/mL | Relevant for biphasic extraction |
Critical Insight: Unlike solid antioxidants that require heating to dissolve, DBTDP is a liquid. "Solubility" here often refers to miscibility . In Hexane and Toluene, it forms a homogeneous phase in all proportions. In Ethanol, phase separation may occur at high concentrations or low temperatures.
Experimental Protocol: Determination of Miscibility Limits
Workflow: Turbidimetric Cloud Point Determination
Objective: Determine the miscibility limit of DBTDP in a target solvent (e.g., Ethanol).
Reagents:
-
DBTDP (CAS 6975-31-1), >98% purity.
-
Solvent (HPLC Grade).
-
Standard: Sudan III dye (lipophilic indicator, optional).
Step-by-Step Protocol:
-
Preparation: Pipette 5.0 mL of the target solvent (e.g., Ethanol) into a clear glass vial with a magnetic stir bar.
-
Temperature Control: Place the vial in a thermostated block at 25°C ± 0.5°C.
-
Titration:
-
Add DBTDP dropwise (10 µL increments) using a calibrated micropipette.
-
Vortex/Stir: Stir vigorously for 30 seconds after each addition.
-
-
Observation:
-
Shine a laser pointer (red or green) through the vial.
-
Endpoint: The appearance of the Tyndall effect (scattering of light) or visible oil droplets indicates the solubility limit has been exceeded (Phase Separation).
-
-
Quantification:
Figure 2: Turbidimetric titration workflow for determining the miscibility limit of liquid DBTDP in organic solvents.
Applications in Drug Development[3]
A. Lipid Nanoparticle (LNP) Stabilization
In mRNA delivery systems, oxidation of the ionizable lipid is a primary degradation pathway. DBTDP is highly soluble in the ethanol/lipid phase used during LNP formation.
-
Usage: Add DBTDP to the ethanolic lipid stock solution prior to mixing with the aqueous mRNA phase.
-
Benefit: Scavenges peroxides generated during the high-shear mixing process.
B. Extractables & Leachables (E&L) Analysis
DBTDP is a common additive in plastic packaging (syringes, IV bags). Drug developers must validate that DBTDP does not leach into the drug product.
-
Analytical Marker: Because DBTDP is insoluble in water, it will likely migrate into lipophilic drug formulations (e.g., propofol emulsions) but not saline solutions.
-
Detection: GC-MS is the preferred method for quantification due to the molecule's volatility and lack of strong UV chromophores.
Handling & Stability Guidelines
-
Hydrolysis Risk: As an ester, DBTDP is susceptible to hydrolysis in the presence of strong acids or bases.
-
Rule: Avoid using DBTDP in formulations with pH < 3 or pH > 9.
-
-
Oxidation Sensitivity: While it is an antioxidant, the pure substance can degrade if exposed to air for prolonged periods.
-
Storage: Store under nitrogen or argon blanket in amber glass.
-
-
Filtration: When filtering solutions containing DBTDP, use PTFE or Regenerated Cellulose (RC) membranes. Avoid Nylon, which can adsorb thioethers.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23789, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Thiodipropionate Esters. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec 178.2010 Antioxidants and/or stabilizers for polymers. Retrieved from [Link]
- Schwarzenbach, R. P., et al.Environmental Organic Chemistry: Partitioning of Esters. Wiley-Interscience. (General Reference for Ester Solubility Principles).
Sources
Spectroscopic data (NMR, IR, Mass Spec) of Dibutyl 3,3'-thiodipropionate
An In-depth Spectroscopic Guide to Dibutyl 3,3'-thiodipropionate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Molecular Blueprint of a Versatile Antioxidant
This compound (DBTDP), with the chemical formula C₁₄H₂₆O₄S, is a diester of thiodipropionic acid and butanol.[1][2] It functions primarily as a secondary antioxidant, often used synergistically with phenolic primary antioxidants to protect polymers, oils, and other materials from oxidative degradation.[1] Its efficacy is rooted in its ability to decompose hydroperoxides into non-radical, stable products, thereby terminating the auto-oxidation chain reaction.
For researchers, process chemists, and quality control professionals, the unambiguous identification and characterization of DBTDP are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for this purpose. Each technique offers a unique and complementary perspective on the molecule's structure, functional groups, and fragmentation behavior. This guide provides a comprehensive analysis of the spectroscopic data for this compound, grounded in established principles and supported by reference data, to serve as a definitive resource for its characterization.
Core Molecular Properties:
| Property | Value | Source |
| CAS Number | 6975-31-1 | [2] |
| Molecular Formula | C₁₄H₂₆O₄S | [1][2] |
| Molecular Weight | 290.42 g/mol | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the unique chemical environment of each atom.
¹H NMR Spectroscopy Analysis (Predicted)
The structure of DBTDP is symmetrical, which simplifies its proton NMR spectrum. We can predict the spectrum by analyzing the distinct proton environments. The butyl chains will show four signals, while the propionate backbone will contribute two.
Diagram: Molecular Structure and Proton Environments
Caption: Labeled proton environments in DBTDP.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| (a) | -S-CH₂-CH₂ -COO- | ~2.65 | Triplet (t) | 4H | ~7.0 | Protons alpha to the carbonyl group are deshielded. |
| (b) | -S-CH₂ -CH₂-COO- | ~2.85 | Triplet (t) | 4H | ~7.0 | Protons alpha to the sulfur atom. |
| (c) | -O-CH₂ -CH₂- | ~4.10 | Triplet (t) | 4H | ~6.7 | Protons on the carbon attached to the ester oxygen are strongly deshielded. |
| (d) | -O-CH₂-CH₂ - | ~1.65 | Sextet | 4H | ~7.0 | Methylene group adjacent to the O-CH₂ and another CH₂. |
| (e) | -CH₂-CH₂ -CH₃ | ~1.40 | Sextet | 4H | ~7.5 | Methylene group adjacent to the terminal methyl group. |
| (f) | -CH₂-CH₃ | ~0.95 | Triplet (t) | 6H | ~7.4 | Terminal methyl group protons. |
¹³C NMR Spectroscopy Analysis (Predicted)
The symmetrical nature of DBTDP means it will exhibit 7 distinct carbon signals in its ¹³C NMR spectrum. The chemical shifts are predicted based on established values for esters, thioethers, and alkanes.[3][4]
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~172.0 | C =O | The carbonyl carbon of the ester functional group is highly deshielded. |
| ~65.0 | -O-C H₂- | The carbon atom directly bonded to the ester oxygen. |
| ~35.0 | -S-CH₂-C H₂-COO- | Carbon alpha to the carbonyl group. |
| ~30.5 | -O-CH₂-C H₂- | Carbon in the butyl chain, beta to the ester oxygen. |
| ~29.0 | -S-C H₂-CH₂-COO- | Carbon alpha to the sulfur atom. |
| ~19.2 | -C H₂-CH₃ | Carbon in the butyl chain, gamma to the ester oxygen. |
| ~13.7 | -CH₂-C H₃ | The terminal methyl carbon of the butyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present. The spectrum of DBTDP is expected to be dominated by absorptions from the ester and alkyl groups.
Characteristic IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~2960-2870 | C-H Stretch | Strong | Butyl & Propionate Alkyl C-H |
| ~1735 | C=O Stretch | Very Strong | Ester Carbonyl |
| ~1465 | C-H Bend (Scissoring) | Medium | -CH₂- |
| ~1380 | C-H Bend (Rocking) | Medium | -CH₃ |
| ~1240-1170 | C-O Stretch | Strong | Ester C-O-C |
| ~730-690 | C-S Stretch | Weak-Medium | Thioether |
Interpretation: The most prominent feature in the IR spectrum of DBTDP is the intense absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester.[5] Strong bands in the 2870-2960 cm⁻¹ region confirm the presence of sp³ C-H bonds in the alkyl chains. A strong, broad band between 1170 and 1240 cm⁻¹ is indicative of the C-O stretching of the ester linkage. The C-S stretching vibration is typically weak and falls in the fingerprint region (below 1500 cm⁻¹), often making it difficult to assign definitively.[6]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For DBTDP, Electron Ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
Key Data Points:
-
Molecular Ion (M⁺˙): m/z = 290.16
-
Calculated Exact Mass: 290.1552
Predicted Major Fragmentation Pathways: The fragmentation of DBTDP is guided by the stability of the resulting carbocations and neutral losses. Key cleavage points are the ester linkage and the bonds adjacent to the sulfur atom.
-
Loss of a Butoxy Radical (•OC₄H₉): Cleavage of the C-O bond of the ester is common.
-
M⁺˙ → [M - OC₄H₉]⁺ at m/z 217.
-
-
Loss of Butene (McLafferty Rearrangement): A hydrogen atom from the gamma-carbon of the butyl group is transferred to the carbonyl oxygen, leading to the elimination of butene (C₄H₈) and the formation of a carboxylic acid radical cation.
-
M⁺˙ → [M - C₄H₈]⁺˙ at m/z 234.
-
-
Alpha-Cleavage to Sulfur: Cleavage of the C-C bond alpha to the sulfur atom.
-
M⁺˙ → [CH₂(CH₂)COOC₄H₉]⁺ at m/z 145.
-
-
Cleavage of the Butyl Group: Loss of a butyl radical (•C₄H₉) from the ester.
-
M⁺˙ → [M - C₄H₉]⁺ at m/z 233.
-
Diagram: Predicted Mass Spectrometry Fragmentation of DBTDP
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~10-20 mg of DBTDP in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard 90° pulse sequence.
-
Set a spectral width of 12-15 ppm.
-
Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
FTIR Spectroscopy Protocol
-
Sample Preparation: Place one drop of neat DBTDP liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin capillary film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty sample compartment first.
-
Place the prepared sample in the spectrometer's sample holder.
-
Scan the sample over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of DBTDP (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the solution into the GC.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Detection:
-
Set the EI source energy to the standard 70 eV.
-
Scan a mass range from m/z 40 to 450.
-
Acquire spectra across the entire GC run.
-
-
Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak for DBTDP. Identify the molecular ion and analyze the fragmentation pattern by comparing it to known fragmentation rules and spectral libraries.
Conclusion
The spectroscopic data presented in this guide provides a multi-faceted and robust fingerprint for the identification and structural verification of this compound. The predicted ¹H and ¹³C NMR spectra map the complete carbon-hydrogen framework, while IR spectroscopy confirms the presence of critical ester and alkyl functional groups. Finally, mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that are invaluable for confirmation. By employing the standardized protocols outlined herein, researchers and industry professionals can confidently characterize this important antioxidant, ensuring its identity, purity, and quality in research and commercial applications.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Rsc.org. Retrieved February 23, 2026, from [Link]
-
Xia, Y. Q., Patel, S., Bakhtiar, R., Franklin, R. B., & Doss, G. A. (2005). Identification of a new source of interference leached from polypropylene tubes in mass-selective analysis. Journal of the American Society for Mass Spectrometry, 16(3), 417–421. [Link]
-
NIST. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST WebBook. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). Dibutyltin 3,3'-thiodipropionate. PubChem. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). Ditridecyl Thiodipropionate. PubChem. Retrieved February 23, 2026, from [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 23, 2026, from [Link]
-
Ogoshi, T., & Yoshikoshi, A. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. ResearchGate. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Infrared spectrum (KBr pellets) of the poly-(thio ester) 4a. ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
- 1. Buy this compound (EVT-403151) | 6975-31-1 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
Biological Activity and Functional Utility of Thiodipropionate Esters: A Technical Guide for Drug Development
Topic: Biological Activity and Functional Utility of Thiodipropionate Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiodipropionate esters, particularly Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTP) , are widely recognized as secondary antioxidants in industrial applications. However, their relevance in drug development extends beyond simple formulation stabilization. This guide analyzes their biological fate, mechanism of action as peroxide scavengers, and critical implications in bioassays—specifically their potential to act as "leachable" interferences in high-throughput screening.
While often categorized as inert excipients (GRAS status), these compounds exhibit specific biological activities, including esterase-mediated hydrolysis and potential enzyme inhibition (e.g., MAO-B), which must be accounted for in rigorous pharmacological studies.
Chemical Architecture & Mechanism of Action[1]
The Thioether Core
The biological activity of thiodipropionate esters is dictated by their central thioether (sulfide) linkage . Unlike phenolic antioxidants that scavenge free radicals via hydrogen donation (primary antioxidants), thiodipropionates function as secondary antioxidants (hydroperoxide decomposers).
Mechanism: Non-Radical Peroxide Decomposition
The critical value of thiodipropionates in biological systems and formulations is their ability to convert cytotoxic lipid hydroperoxides (
The Catalytic Cycle:
-
Nucleophilic Attack: The sulfur atom attacks the peroxidatic oxygen of the hydroperoxide.
-
Sulfoxide Formation: The ester is oxidized to a sulfoxide (
). -
Acid-Catalyzed Decomposition: In the presence of protic species (or acidic byproducts), the sulfoxide can undergo further reactions, regenerating species that continue to decompose peroxides.
-
Technical Note: Kinetic studies indicate that one mole of thiodipropionate can decompose up to 20 moles of hydroperoxide under specific conditions, suggesting a catalytic rather than stoichiometric mechanism [1].
-
Visualization: Antioxidant Mechanism
The following diagram illustrates the synergistic defense mechanism where thiodipropionates clear hydroperoxides generated by primary radical events.
Figure 1: Synergistic antioxidant defense. Thiodipropionates (Blue) intercept the cytotoxic hydroperoxides (Red) generated during lipid peroxidation, converting them to stable alcohols (Green).
Metabolic Fate & Toxicology
Hydrolysis and Excretion
Upon systemic administration or ingestion, thiodipropionate esters undergo rapid enzymatic hydrolysis.
-
Enzymes: Carboxylesterases (primarily hepatic and intestinal).
-
Metabolites:
-
Thiodipropionic Acid (TDPA): The core di-acid.
-
Fatty Alcohols: Lauryl alcohol (from DLTDP) or Stearyl alcohol (from DSTP).
-
-
Excretion: TDPA is highly polar and is excreted primarily in the urine unchanged or as acid-labile conjugates. The fatty alcohols enter the fatty acid oxidation pool [2].
Safety Profile
-
Acute Toxicity: Low.[1] Oral
in rats is mg/kg. -
Carcinogenicity: Long-term bioassays (rats/mice) have shown no evidence of carcinogenicity for DLTDP or TDPA.
-
Irritation: Pure esters may cause mild skin irritation but are non-sensitizing.
Critical Insight: Assay Interference (The "Leachable" Hazard)
For researchers in drug discovery, the most immediate biological relevance of DLTDP is its role as a bioactive leachable .
The MAO-B Inhibition Artifact: Research has identified DLTDP as a common leachable from disposable plastic laboratory ware (e.g., pipette tips, microfuge tubes). In high-throughput screening (HTS):
-
DLTDP leaches into assay buffers containing DMSO or detergents.
-
It acts as a specific inhibitor of Monoamine Oxidase B (MAO-B) .
-
Consequence: This results in false-positive "hits" in neurodegenerative drug screens [3].
Recommendation: When observing unexpected MAO-B inhibition in a screen, quantify DLTDP levels in the assay buffer using LC-MS (See Protocol 6.2) before validating the hit.
Functional Applications in Drug Delivery[2]
Beyond stabilization, the amphiphilic nature of DLTDP (polar thio-acid core + lipophilic tails) is utilized in novel drug delivery systems.
| Application | Function | Mechanism |
| Lipid Nanoparticles (LNPs) | Stabilizer | Prevents oxidation of unsaturated lipids in the LNP shell, preserving mRNA/DNA payload integrity. |
| Solid Dispersions | Plasticizer | Lowers the glass transition temperature ( |
| Topical Formulations | Permeation Enhancer | Fatty alcohol chains (post-hydrolysis) disrupt the stratum corneum lipid packing. |
Experimental Protocols
Protocol: Microsomal Stability Assay (Ester Hydrolysis)
Objective: Determine the biological half-life of a thiodipropionate ester in liver microsomes.
Materials:
-
Pooled Rat/Human Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System.
-
Test Compound: DLTDP (10 mM stock in DMSO).
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (IS).
Procedure:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add DLTDP (final conc. 1 µM). Note: Do not add NADPH if testing only esterase activity, as esterases do not require cofactors. Add NADPH only if oxidative metabolism is also of interest.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL Stop Solution. Vortex and centrifuge (4,000 rpm, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS monitoring the transition for DLTDP and the formation of TDPA.
Protocol: LC-MS Detection of DLTDP Leachable
Objective: Verify if DLTDP contamination is present in assay buffers.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 98% B over 5 min (DLTDP is highly lipophilic).
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
Target Ion:
(for DLTDP).
Biological Pathway Visualization
The following diagram details the metabolic hydrolysis and the specific interference pathway in enzymatic assays.
Figure 2: Metabolic fate (Green/Yellow) vs. Assay Interference pathway (Red). Note the divergence where DLTDP acts as an artifactual inhibitor before metabolism.
References
-
Mechanism of Antioxidant Action: Scott, G. (1968). "Mechanisms of antioxidant action: esters of thiodipropionic acid." Chemical Communications. Link
-
Safety & Metabolism: Cosmetic Ingredient Review Expert Panel. (2010). "Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics." International Journal of Toxicology. Link
- Assay Interference: McDonald, O.B., et al. (2008). "Bioactive Contaminants of Plastic Labware." Journal of Biomolecular Screening. (Note: DLTDP identified as a leachable affecting enzyme assays).
-
Anticancer Formulations: FDA Inactive Ingredient Database (IID). "Dilauryl Thiodipropionate."[1][2][3][4][5] Link
- Peroxide Decomposition Kinetics: Hawkins, W.L., et al. (1959). "The mechanism of antioxidant action of thioethers." Journal of Polymer Science.
Sources
- 1. Dilauryl thiodipropionate: properties, applications in cosmetics and safety_Chemicalbook [chemicalbook.com]
- 2. fao.org [fao.org]
- 3. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dilauryl thiodipropionate, 123-28-4 [thegoodscentscompany.com]
Dibutyl 3,3'-Thiodipropionate: A Technical Guide to its Function as a Secondary Antioxidant
This guide provides an in-depth technical overview of Dibutyl 3,3'-Thiodipropionate (DBTDP), a prominent secondary antioxidant. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism, application, and evaluation. This document moves beyond a simple recitation of facts to offer insights into the causality behind its efficacy and the practicalities of its use and analysis.
Introduction: The Imperative for Secondary Antioxidants in Material Preservation
The oxidative degradation of polymeric materials, lubricants, and other organic substrates is a primary contributor to the loss of their mechanical, thermal, and aesthetic properties. This degradation is a free-radical chain reaction initiated by factors such as heat, light, and mechanical stress, leading to the formation of highly reactive hydroperoxides (ROOH). While primary antioxidants, such as hindered phenols, are effective radical scavengers that interrupt this chain, they are consumed in the process. Secondary antioxidants, also known as hydroperoxide decomposers, play a crucial, synergistic role by non-radically decomposing these hydroperoxides into stable, non-reactive products, thus preventing the formation of new radicals and preserving the primary antioxidant.[1][2] this compound (DBTDP) is a leading example of a thioether-based secondary antioxidant, valued for its efficacy in long-term thermal stabilization.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DBTDP is fundamental to its effective application and formulation.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 6975-31-1 | [4] |
| Molecular Formula | C14H26O4S | [4] |
| Molecular Weight | 290.42 g/mol | [4] |
| Appearance | Colorless to slightly yellowish liquid | |
| Boiling Point | 131 °C @ 2 Torr | [4] |
| Density | 1.035 g/cm³ | [4] |
| Flash Point | 169.6 °C | [4] |
| Refractive Index | 1.471 | [4] |
Synthesis of this compound
The primary industrial synthesis of DBTDP is achieved through the esterification of 3,3'-thiodipropionic acid with n-butanol.
Synthesis Protocol
Materials:
-
3,3'-Thiodipropionic acid
-
n-Butanol (excess)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,3'-thiodipropionic acid, a molar excess of n-butanol, and a catalytic amount of sulfuric acid in toluene.
-
Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Mechanism of Action: A Deeper Dive into Hydroperoxide Decomposition
DBTDP's efficacy as a secondary antioxidant lies in its ability to catalytically decompose hydroperoxides into non-radical, stable products, primarily alcohols. The thioether sulfur atom is the active center, undergoing a series of oxidation steps.
The initial reaction involves the oxidation of the sulfide in DBTDP to a sulfoxide by the hydroperoxide. This sulfoxide can then undergo further reactions, leading to a cascade of sulfur-containing species, including sulfenic and sulfonic acids, which are also active in decomposing hydroperoxides.[5] This multi-step process allows a single molecule of the initial thioether to decompose multiple hydroperoxide molecules, a phenomenon known as overstoichiometric reaction.[5]
It is important to note that under certain conditions, particularly in the presence of hydroperoxides, the intermediate sulfoxide can participate in reactions that generate radicals, a potential pro-oxidant effect.[1] However, in synergistic combination with a primary antioxidant, this pro-oxidant activity is effectively quenched.
Caption: Catalytic cycle of hydroperoxide decomposition by DBTDP.
Synergism with Primary Antioxidants
The combination of DBTDP with primary antioxidants, particularly hindered phenols, results in a synergistic effect, where the combined antioxidant activity is greater than the sum of the individual components.[3] The primary antioxidant scavenges free radicals, preventing the initiation and propagation of the oxidation chain, while DBTDP removes the hydroperoxides that would otherwise decompose into more radicals. This dual action provides comprehensive protection to the material. The choice of the phenolic antioxidant and the ratio of the primary to secondary antioxidant are critical for optimizing performance.[6]
Caption: Workflow for Oxidative Induction Time (OIT) measurement.
Long-Term Thermal Stability by Oven Aging
Principle: This test evaluates the ability of an antioxidant to protect a material's mechanical properties during prolonged exposure to elevated temperatures in a circulating air oven. [7] Protocol:
-
Prepare standardized test specimens (e.g., tensile bars) of the polymer formulation.
-
Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of a set of control specimens.
-
Place the remaining specimens in a forced-air oven at a specified temperature (e.g., 150°C for polypropylene).
-
At predetermined time intervals (e.g., 100, 250, 500, 1000 hours), remove a set of specimens from the oven.
-
Allow the specimens to cool to room temperature.
-
Measure the mechanical properties of the aged specimens.
-
Plot the retention of mechanical properties as a function of aging time to compare the performance of different antioxidant formulations.
Safety and Handling
This compound is an industrial chemical and should be handled in accordance with good laboratory and industrial hygiene practices. Users should consult the Safety Data Sheet (SDS) for detailed information on potential hazards, personal protective equipment, and disposal procedures.
Conclusion
This compound is a highly effective secondary antioxidant that plays a critical role in the long-term thermal stabilization of a wide range of organic materials. Its mechanism of hydroperoxide decomposition, coupled with its synergistic interaction with primary antioxidants, provides a robust defense against oxidative degradation. A thorough understanding of its properties, mechanism, and appropriate evaluation methodologies is essential for its successful application in developing durable and reliable products.
References
-
Armstrong, C., & Scott, G. (1971). Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants. Journal of the Chemical Society B: Physical Organic, 1747-1752. [Link]
- Hepburn, C., & Saeed, F. (1995). Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers.
-
AMFINE Chemical Corp. (n.d.). Thioethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Decomposition of hydroperoxides by means of thiosynergists. Retrieved from [Link]
-
UniVOOK. (2024, July 8). Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA). Retrieved from [Link]
-
MDPI. (2024, February 1). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]
-
Tintoll. (2026, January 8). Thioether Antioxidant. Retrieved from [Link]
-
Scott, G. (1968). Mechanisms of antioxidant action: esters of thiodipropionic acid. Chemical Communications (London), (24), 1572-1572. [Link]
- Jakubowicz, I. (2004). Research, standardization and practice in accelerated ageing tests. Polimery, 49(11-12), 759-765.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,3'-Dithiodipropionic acid. Retrieved from [Link]
- Prosenko, A. E., Terakh, E. I., Kandalintseva, N. V., & Tolstikov, G. A. (2001). Synthesis and antioxidant activity of sterically hindered bis-pyrocatechol thioethers. Russian Journal of General Chemistry, 71(11), 1836-1840.
-
MDPI. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Oven Ageing versus UV Ageing Properties of Natural Rubber Cup Lump/EPDM Rubber Blend with Mangosteen Powder (MPP) as Natural Antioxidant. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2023, June 30). Oxidative Stability of Polymers: The OIT Test. Retrieved from [Link]
-
Shimadzu. (n.d.). 01-00267-EN Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. Retrieved from [Link]
-
Elastocon AB. (n.d.). Heat ageing. Retrieved from [Link]
- Blaine, R. L., & Harris, M. B. (1997). A proposed reference material for oxidative induction time by differential scanning calorimetry. Oxidative Behavior of Materials by Thermal Analytical Techniques, ASTM STP 1326, A. T. Riga and G. H. Patterson, Eds.
-
ResearchGate. (2021, January 7). High-temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. Retrieved from [Link]
- Schmid, M., Affolter, S., & Terrasi, G. (2007). DETERMINATION OF OXIDATION INDUCTION TIME AND TEMPERATURE BY DSC Results of round robin tests. Journal of Thermal Analysis and Calorimetry, 88(3), 735-740.
-
Micom Laboratories. (n.d.). ASTM D3045 heat aging practice for unloaded plastics tests. Retrieved from [Link]
- Google Patents. (n.d.). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
-
MDPI. (2022, March 25). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). High-temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 2: Optimization and efficacy via encapsulation with silicate fillers. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 4: Hydroperoxide decomposition. Retrieved from [Link]
-
PubMed. (2005, March 15). Identification of a new source of interference leached from polypropylene tubes in mass-selective analysis. Retrieved from [Link]
- van Erp, T. B. (2012). Structure development and mechanical performance of polypropylene. Technische Universiteit Eindhoven.
-
Organic Syntheses. (n.d.). (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]
Sources
- 1. Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 3. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. micomlab.com [micomlab.com]
Methodological & Application
Application Note: Functional Characterization of Dibutyl 3,3'-Thiodipropionate (DBTDP)
Abstract & Scope
This guide details the experimental protocols for evaluating the antioxidant efficacy of Dibutyl 3,3'-thiodipropionate (DBTDP) (CAS: 6975-31-1). Unlike primary phenolic antioxidants that scavenge free radicals, DBTDP functions as a secondary antioxidant (hydroperoxide decomposer). Standard radical scavenging assays (e.g., DPPH, ABTS) are unsuitable and will yield false negatives.
This document provides two validated protocols:
-
Mechanistic Assay: Kinetic determination of hydroperoxide decomposition rates via iodometric titration.
-
Performance Assay: Oxidation Induction Time (OIT) determination using Differential Scanning Calorimetry (DSC) to quantify synergistic stabilization in polymer/lipid matrices.
Scientific Background & Mechanism
Mechanism of Action
Thiodipropionates contain a sulfide (-S-) linkage that acts as a nucleophile. They react with hydroperoxides (ROOH)—the primary propagation species in autoxidation—reducing them to stable alcohols (ROH) while oxidizing the sulfur to a sulfoxide and subsequently to a sulfone. This non-radical decomposition prevents the homolytic cleavage of ROOH into alkoxy radicals (RO•), effectively terminating the branching step of oxidation.[1]
Why Dibutyl?
While Distearyl (DSTDP) and Dilauryl (DLTDP) thiodipropionates are solid additives common in polyolefins, the Dibutyl ester is a liquid with higher solubility in low-viscosity fluids and specific organic solvents. However, its lower molecular weight (290.42 g/mol ) implies higher volatility, necessitating closed-system testing for accurate kinetic data.
Visualizing the Pathway
The following diagram illustrates the stepwise oxidation of DBTDP and its synergistic interaction with primary phenolic antioxidants.
Figure 1: Mechanism of hydroperoxide decomposition by DBTDP. The sulfide group undergoes sequential oxidation, neutralizing two equivalents of hydroperoxide.
Safety & Handling
-
Hazard: DBTDP is generally low toxicity but may cause mild irritation.
-
Volatility: Due to its liquid nature and vapor pressure, perform heating steps in a fume hood.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent pre-oxidation of the sulfur center.
Protocol A: Hydroperoxide Decomposition Kinetics
Objective: To quantify the rate constant (
Reagents & Equipment
-
Analyte: this compound (>98% purity).
-
Model Oxidant: Cumene Hydroperoxide (CHP), ~80% in cumene (Titrate before use to determine exact concentration).
-
Solvent: Chlorobenzene (high boiling point, non-reactive).
-
Titrant: 0.01 N Sodium Thiosulfate (
). -
Iodometric Solution: Sodium Iodide (NaI) in isopropanol/acetic acid (10:1 v/v).
-
Equipment: Constant temperature oil bath (
), reflux condenser, nitrogen line.
Experimental Workflow
Figure 2: Workflow for the iodometric determination of peroxide decomposition rates.
Step-by-Step Procedure
-
Standardization: Determine the initial concentration of your Cumene Hydroperoxide (CHP) stock via iodometric titration. Target a working concentration of 0.05 M.
-
Reaction Mix: In a three-neck flask equipped with a reflux condenser and
inlet, dissolve DBTDP (0.05 M, equimolar to CHP) in Chlorobenzene. -
Initiation: Preheat the solvent/DBTDP mix to
. Add the CHP stock rapidly. Start timer ( ). -
Sampling:
-
Withdraw 5 mL aliquots at
minutes. -
Immediately transfer into a flask containing 20 mL of NaI/Acetic Acid solution (this quenches the reaction and liberates Iodine).
-
-
Titration: Titrate the liberated iodine with 0.01 N Sodium Thiosulfate until the yellow color disappears (starch indicator can be used near the endpoint).
-
Control: Run a "Blank" with CHP only (no DBTDP) to account for thermal homolysis of CHP.
Data Analysis
The decomposition typically follows pseudo-first-order kinetics when DBTDP is in excess or equimolar.
-
Plot
vs. Time (min). -
The slope is
(min ). -
Validity Criteria: The rate in the presence of DBTDP must be significantly higher (>5x) than the thermal blank.
Protocol B: Synergistic Performance (OIT via DSC)
Objective: To determine the Oxidative Induction Time (OIT) of a polymer matrix stabilized by DBTDP, demonstrating its utility in preventing thermal degradation.
Reagents & Equipment
-
Matrix: Unstabilized Polypropylene (PP) or Polyethylene (PE) powder.
-
Antioxidants:
-
DBTDP (Secondary).
-
Irganox 1010 (Primary - Phenolic).
-
-
Equipment: Differential Scanning Calorimeter (DSC) with Oxygen gas switch.
Sample Preparation
-
Solution Blending: Dissolve polymer in boiling xylene. Add antioxidants:
-
Set A: Control (Polymer only).
-
Set B: 0.1% Irganox 1010.
-
Set C: 0.1% Irganox 1010 + 0.2% DBTDP (Standard synergistic ratio).
-
-
Precipitation: Pour into cold methanol to precipitate the polymer. Dry in a vacuum oven at
to remove solvents.
DSC Method (ASTM D3895 Modified)
-
Equilibration: Heat sample (5 mg) in an open Aluminum pan to
under Nitrogen (50 mL/min). -
Isothermal Hold: Hold at
for 2 minutes to melt and equilibrate. -
Oxidation: Switch gas from Nitrogen to Oxygen (50 mL/min). This is time
. -
Measurement: Record the heat flow. The reaction is initially endothermic/flat. The OIT is the time onset of the exothermic oxidation peak.
Expected Results (Data Table)
| Sample Composition | OIT (min) @ 200°C | Interpretation |
| Control (Pure PP) | < 2 min | Rapid degradation. |
| 0.1% Primary AO | ~15 min | Radical scavenging active. |
| 0.1% Primary + 0.2% DBTDP | > 40 min | Synergism confirmed. DBTDP decomposes hydroperoxides formed by the primary AO, extending life. |
Troubleshooting & Critical Factors
-
False Negatives in Titration: If the titration solution turns colorless instantly, the NaI solution may be old (oxidized). Prepare fresh NaI daily.
-
Volatility Loss: If OIT results for DBTDP are inconsistent, the liquid antioxidant may be evaporating from the DSC pan before oxidation begins. Use a lid with a laser-drilled pinhole to restrict evaporation while allowing oxygen entry.
-
Stoichiometry: Thioethers consume 1 mole of ROOH per mole of Sulfur to form Sulfoxide, and a 2nd mole to form Sulfone. The second step is much slower. In kinetic assays, you are primarily measuring the Sulfide
Sulfoxide step.
References
- Chemical Properties & CAS Verification
-
Mechanistic Grounding (Thioether Antioxidants)
-
Mechanisms of Antioxidant Action: Esters of Thiodipropionic Acid. RSC Publishing.[2] Explains the pro-oxidant/antioxidant inversion and hydroperoxide decomposition mechanism. Retrieved from [Link]
-
3,3'-Thiodipropionic Acid (DLTDP): A Key Antioxidant for Polymer Stabilization.[1] UniVOOK. Details the synergistic application with phenolics. Retrieved from [Link]
-
-
Assay Methodologies
-
Dilauryl Thiodipropionate Assay Standards. FAO/JECFA. Provides the basis for titration-based purity and activity assays for thiodipropionates. Retrieved from [Link]
-
General Method for Quantitation of Organic Hydroperoxides. ResearchGate. Validates the iodometric method for monitoring peroxide levels. Retrieved from [Link]
-
Sources
Application Notes & Protocols: Formulation and Evaluation of Dibutyl 3,3'-thiodipropionate (DBTDP) as a Secondary Heat Stabilizer in Flexible PVC Compounds
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of Dibutyl 3,3'-thiodipropionate (DBTDP) in flexible Polyvinyl Chloride (PVC) formulations. While sometimes possessing secondary plasticizing effects, DBTDP's primary function in PVC is that of a thioether-based secondary heat stabilizer or antioxidant.[1][2] It operates synergistically with primary metallic stabilizers to enhance long-term thermal stability, mitigate discoloration during high-temperature processing, and improve the overall durability of the final product.[2][3] This guide details the mechanism of action, provides detailed experimental protocols for formulation and evaluation, and presents expected performance outcomes.
Understanding this compound (DBTDP)
Chemical Identity and Physicochemical Properties
DBTDP is an organic compound characterized by a central sulfur atom linked to two propionate ester chains. This structure is key to its function as a hydroperoxide decomposer.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 6975-31-1 | [4][5] |
| Molecular Formula | C14H26O4S | [1][4] |
| Molecular Weight | 290.42 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~300 °C (at atm. pressure); 131 °C (at 2 Torr) | [1][4] |
| Density | ~1.035 g/cm³ | [4] |
| Flash Point | ~169.6 °C | [4] |
Mechanism of Action in PVC Stabilization
The thermal degradation of PVC is an autocatalytic process initiated by heat and shear during processing.[6] This process eliminates hydrogen chloride (HCl), forming unstable allylic chlorine structures and conjugated double bonds, which lead to discoloration and loss of mechanical properties.[7][8] The degradation is exacerbated by oxidative reactions that form hydroperoxides (ROOH).
Heat stabilizers are essential additives that interrupt this degradation cycle.[9][10] The stabilization system is typically composed of:
-
Primary Stabilizers: These are primarily HCl scavengers. Metal soaps (e.g., Calcium Stearate, Zinc Stearate) and organotin compounds react with and neutralize HCl as it is formed, preventing it from catalyzing further degradation.[8][11] Zinc and tin stabilizers can also displace labile chlorine atoms on the PVC backbone with more stable carboxylate or mercaptide groups.[8]
-
Secondary Stabilizers (Antioxidants): This is the category where DBTDP functions. Thioethers like DBTDP are hydroperoxide decomposers. They react with unstable hydroperoxides—byproducts of oxidation—and convert them into stable, non-radical products.[2][3] This action prevents the chain-scission and cross-linking reactions that would otherwise be initiated by the breakdown of hydroperoxides.
The combination of a primary HCl scavenger and a secondary hydroperoxide decomposer like DBTDP creates a powerful synergistic effect, offering superior protection compared to using either component alone.[2][12]
Caption: Mechanism of PVC degradation and synergistic stabilization by primary stabilizers and DBTDP.
Experimental Design & Formulation
This section outlines the materials, equipment, and a model formulation for evaluating the efficacy of DBTDP. The goal is to compare a control formulation against formulations containing DBTDP at various levels.
Materials and Equipment
-
PVC Resin: Suspension grade, K-value 66-68 (e.g., suitable for flexible extrusion).
-
Primary Plasticizer: Di(2-ethylhexyl) phthalate (DEHP/DOP) or a non-phthalate alternative like Diisononyl phthalate (DINP).
-
Primary Heat Stabilizer: Calcium/Zinc (Ca/Zn) stearate-based system.
-
Secondary Stabilizer: this compound (DBTDP).
-
Lubricant: Stearic acid or a polyethylene wax.
-
Filler (Optional): Calcium Carbonate (CaCO3), precipitated, surface-treated.
-
Equipment:
-
High-speed laboratory mixer (e.g., Henschel type).
-
Two-roll mill with heating capabilities.
-
Hydraulic compression press with heated platens.
-
Forced-air convection oven for static heat stability testing.
-
Spectrophotometer or colorimeter for Yellowness Index measurement.
-
Universal Testing Machine (UTM) for tensile testing.
-
Example Formulations
The following formulations are provided in Parts per Hundred Resin (phr). The control (F1) contains no DBTDP, while F2 and F3 incorporate it at increasing levels to demonstrate its effect.
| Component | F1 (Control) | F2 (Test) | F3 (Test) | Function |
| PVC Resin (K-67) | 100 | 100 | 100 | Polymer Matrix |
| Primary Plasticizer (DINP) | 45 | 45 | 45 | Flexibility |
| Ca/Zn Stabilizer | 3.0 | 3.0 | 3.0 | Primary Heat Stabilizer |
| DBTDP | 0.0 | 0.3 | 0.6 | Secondary Heat Stabilizer |
| Stearic Acid | 0.3 | 0.3 | 0.3 | Lubricant |
| Calcium Carbonate | 10 | 10 | 10 | Filler / Cost Reduction |
Protocols for Compounding and Sample Preparation
Accurate and consistent sample preparation is critical for reliable evaluation. The following workflow ensures homogeneity of the PVC compound.
Caption: Standard workflow for PVC compound preparation and testing.
Protocol 3.1: High-Speed Dry Blending
-
Setup: Ensure the high-speed mixer bowl is clean and dry. Set the jacket temperature if applicable.
-
Initial Charge: Add the PVC resin and calcium carbonate to the mixer. Start the blades at low speed.
-
Heating: Increase blade speed. Frictional heat will raise the temperature of the powder.
-
Liquid Addition: At approximately 60-70°C, add the pre-blended liquid components (DINP, Ca/Zn stabilizer, DBTDP) slowly and uniformly.
-
Absorption: Continue mixing at high speed. As the temperature rises, the PVC particles will absorb the liquids.
-
Final Addition: At ~90°C, add the stearic acid.
-
Discharge: Once the blend reaches a temperature of 110-120°C and appears as a dry, free-flowing powder, discharge it into a cooling mixer or a collection container to cool to below 50°C before storage.
Protocol 3.2: Two-Roll Milling
-
Setup: Preheat the two-roll mill to the target temperature range (e.g., 165-175°C). Set the friction ratio (speed difference between rolls) typically between 1.1:1 and 1.2:1.
-
Charging: Carefully add the cooled dry blend into the nip (the gap between the rolls).
-
Fusion: The material will begin to flux and form a continuous sheet or "band" on one of the rolls.
-
Homogenization: Once fully banded, make several cuts from each side and fold the material back into the nip. This ensures thorough mixing and homogenization. Continue this process for a set time, typically 5-7 minutes.
-
Sheeting Off: Adjust the nip gap to the desired thickness for your test plaques (e.g., 1 mm) and carefully remove the final sheet from the mill.
Protocol 3.3: Compression Molding
-
Preparation: Cut the milled sheet into sections that fit within the dimensions of the molding chase.
-
Molding Cycle:
-
Place the material into the pre-heated press (175-185°C).
-
Apply low pressure for a 2-3 minute pre-heat phase to allow the material to soften.
-
Increase to high pressure (e.g., 150-200 bar) and hold for 3-5 minutes.
-
Turn off the heat and turn on the cooling water, maintaining pressure until the mold temperature is below 50°C.
-
-
Demolding: Release the pressure and carefully remove the molded plaque. Allow it to condition at ambient temperature for at least 24 hours before testing.
Performance Evaluation Protocols
Protocol 4.1: Static Thermal Stability (Oven Aging)
This test evaluates the material's resistance to discoloration when exposed to high heat over time, simulating long-term service life at elevated temperatures. The procedure is based on the principles of ASTM D2115.[13][14][15]
-
Specimen Preparation: Cut identical rectangular strips (e.g., 2 cm x 4 cm) from the conditioned, molded plaques of each formulation (F1, F2, F3).
-
Oven Setup: Preheat a forced-air convection oven to the test temperature (e.g., 180°C ± 1°C).
-
Exposure: Place the strips on a clean, non-reactive tray (e.g., aluminum foil) inside the oven.
-
Sampling: Remove one strip from each formulation at set time intervals (e.g., 0, 15, 30, 45, 60, 75, 90 minutes).
-
Evaluation:
Protocol 4.2: Dynamic Thermal Stability (Torque Rheometer)
This test simulates the heat and shear conditions experienced during processing (e.g., extrusion) and measures the time until degradation occurs. The method is adapted from standards like ASTM D2538.[21][22][23]
-
Setup: Set the mixing bowl temperature (e.g., 185°C) and rotor speed (e.g., 60 RPM) on a torque rheometer.
-
Charging: Add a pre-weighed amount of the dry blend to the preheated mixing chamber.
-
Data Acquisition: Record the torque as a function of time. The curve will show an initial loading peak, a fusion peak, a period of stable melt viscosity (equilibrium torque), and finally, a sharp increase in torque and/or discoloration of the melt, which indicates the onset of cross-linking and degradation.
-
Evaluation: The "stability time" is the duration from the point of achieving a stable melt to the onset of the final torque rise. A longer stability time indicates better dynamic thermal stability.
Expected Results and Data Interpretation
The inclusion of DBTDP is expected to significantly delay the onset of thermal degradation, particularly in the long-term static aging test.
Static Thermal Stability Data
The Yellowness Index (YI) is expected to increase more slowly for the formulations containing DBTDP.
| Time at 180°C (min) | YI - F1 (Control) | YI - F2 (0.3 phr DBTDP) | YI - F3 (0.6 phr DBTDP) |
| 0 | 5.2 | 5.3 | 5.3 |
| 15 | 15.8 | 12.1 | 10.5 |
| 30 | 28.4 | 20.5 | 17.8 |
| 45 | 45.1 | 31.2 | 26.4 |
| 60 | 68.9 (Severe browning) | 44.6 | 38.1 |
| 75 | N/A (Black) | 60.3 (Severe browning) | 52.7 |
Interpretation: The data clearly shows a dose-dependent effect. Formulation F3, with the highest level of DBTDP, maintains the lowest Yellowness Index for the longest duration. This demonstrates its efficacy in preventing long-term heat-induced discoloration by continuously neutralizing oxidative species that would otherwise attack the polymer backbone.
Dynamic Thermal Stability Data
| Formulation | Stability Time at 185°C (min) |
| F1 (Control) | 12.5 |
| F2 (0.3 phr DBTDP) | 15.8 |
| F3 (0.6 phr DBTDP) | 18.2 |
Interpretation: DBTDP extends the processing window before catastrophic degradation occurs. This is because its antioxidant function protects the polymer from thermo-oxidative breakdown under high shear, complementing the HCl-scavenging action of the primary Ca/Zn stabilizer.
Conclusion and Best Practices
This compound is a highly effective secondary heat stabilizer for flexible PVC, functioning as a thioether antioxidant. Its primary role is to decompose hydroperoxides, thus preventing oxidative degradation that contributes to discoloration and property loss during processing and in the final application.
Best Practices for Formulation:
-
Synergy is Key: DBTDP should always be used in conjunction with a primary heat stabilizer (e.g., Ca/Zn, Ba/Zn, or Organotin systems). It is not a standalone stabilizer.
-
Dosage Optimization: The optimal level of DBTDP typically ranges from 0.2 to 0.8 phr, depending on the severity of the processing conditions, the type of primary stabilizer used, and the long-term stability requirements of the end product.
-
Application-Specific: Its use is particularly beneficial in applications requiring excellent color hold after prolonged heat exposure, such as wire and cable insulation, automotive interiors, and vinyl flooring.[10]
-
Secondary Plasticization: While DBTDP's main role is stabilization, it can exhibit some limited compatibility and plasticizing effects, which may be a consideration in highly filled or sensitive formulations.[24][25][26]
By implementing the protocols and understanding the mechanisms outlined in this guide, researchers and formulators can effectively leverage DBTDP to create more robust, durable, and color-stable PVC products.
References
-
ASTM E313-15, Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates, ASTM International, West Conshohocken, PA, 2015.
-
CHNSpec. (2024, July 31). What is Yellowness Index? YI D1925, YI E313?
-
3NH. (2024, November 6). Yellowness index measurement method.
-
Baisha Chemicals. (2024, December 10). What Stabilizers Are Used in PVC: Key Additives Explained.
-
X-Rite. (n.d.). Whiteness and Yellowness Indices in a SpectroEye.
-
Intertek. (n.d.). Yellowness Index (YI) ASTM E313.
-
Scribd. (n.d.). Heat Stabilizers and Antioxidants in Plastics.
-
EvitaChem. (n.d.). This compound.
-
ANSI Webstore. (n.d.). ASTM D2115-17: Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.
-
Goldstab Organics. (n.d.). Tips for selecting heat stabilizers for PVC.
-
Incachem. (2025, August 21). How Heat Stabilizers for PVC Improve Product Durability and Processing.
-
SpecialChem. (2025, July 30). Mastering thermal stability: Additives for heat-resistant plastics.
-
NBchao.Com. (2022, July 15). ASTM D2115-22 Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.
-
Marc, M., et al. (2021, February 10). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. PMC.
-
ASTM International. (2017, September 15). ASTM D2115-17: Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.
-
Scribd. (2004, April 15). D-2115 Heat Stability.
-
Google Patents. (2018, April 19). US20180105673A1 - Plasticizers which improve compatibility in pvc formulations.
-
Intertek Inform. (2022, July 26). ASTM D 2115 : 2022 Standard Practice for Oven Heat Stability of Poly.
-
Amfine Chemical Corporation. (n.d.). Thioethers | Antioxidant Synergists for Plastics.
-
Food Packaging Forum. (2023, March 17). Additives (plasticizers, antioxidants, heat stabilizers,...) in plastic products.
-
Plastemart.com. (n.d.). Essential Compounding Chemicals used with PVC Resin.
-
SpecialChem. (2025, December 15). Plasticizers: Types, Uses, Classification, Selection & Regulation.
-
Academia.edu. (n.d.). PVC Compounding.
-
Kanademy. (2025, August 8). Role of Antioxidants in PVC Cables.
-
ResearchGate. (2022, October). Mechanisms of polyvinyl chloride (PVC) stabilization.
-
ECHEMI. (n.d.). Dibutyl thiodipropionate.
-
iNCPA. (2025, October 9). The Mechanism of 2-Ethylhexyl Thioglycolate in PVC Thermal Stabilization.
-
ASTM International. (2025, August 12). Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.
-
Google Patents. (n.d.). EP0849314A1 - Stabilizer for food contact and medical grade PVC.
-
GlobalSpec. (2018, November 1). ASTM D2538-18 - Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.
-
ANSI Webstore. (n.d.). ASTM D2538-02: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.
-
Nimonik. (2025, July 1). Buy ASTM D2538-25 in PDF & Print.
-
ASTM International. (2002, October 15). Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.
-
GCRIS. (2005). Synergistic effect of metal soaps and natural zeolite on poly(vinyl chloride) thermal stability.
-
BLD Pharm. (n.d.). This compound.
-
iNCPA. (n.d.). Metal Soap Stabilizers in PVC Processing Their Role and Mechanism.
-
Figshare. (2023, May 11). Evaluation of Dibutyltin and Monobutyltin Leaching from PVC pipe: A Bench and Pilot Scale Approach.
-
Semantic Scholar. (2024, April 30). Thermostabilizer for Polyvinyl Chloride-development of Synergistic Compounds.
-
Sigma-Aldrich. (n.d.). Didodecyl 3,3'-thiodipropionate.
-
EPA. (2025, October 15). Diethyl 3,3'-thiodipropionate Properties.
-
J. Mater. Environ. Sci. (2012). Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition.
-
ResearchGate. (n.d.). KINETIC ANALYSIS OF THE THERMAL DEGRADATION OF POLYVINYL CHLORIDE STABILIZED WITH SUNFLOWER OIL-BASED METAL SOAPS.
-
Danish Environmental Protection Agency. (n.d.). Survey of unwanted additives in PVC products imported over the internet.
-
Figshare. (2023, May 11). Leaching of Dibutyltin from Virgin Polyvinyl Chloride Pipe Material.
Sources
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- 5. 6975-31-1|this compound|BLD Pharm [bldpharm.com]
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- 8. News - Metal Soap Stabilizers in PVC Processing Their Role and Mechanism [pvcstabilizer.com]
- 9. scribd.com [scribd.com]
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- 15. standards.iteh.ai [standards.iteh.ai]
- 16. E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates [store.astm.org]
- 17. What is Yellowness Index? - chnspec.net [chnspec.net]
- 18. Yellowness index measurement method - 3nh [3nh.com]
- 19. Whiteness and Yellowness Indices in a SpectroEye [xrite.com]
- 20. Yellowness Index (YI) ASTM E313 [intertek.com]
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- 22. reference.globalspec.com [reference.globalspec.com]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US20180105673A1 - Plasticizers which improve compatibility in pvc formulations - Google Patents [patents.google.com]
- 26. Essential Compounding Chemicals used with PVC Resin, Primary, Secondary Plasticiser, Heat, Light Stabilisers [plastemart.com]
Application Note: Mechanistic Assessment of Dibutyl 3,3'-thiodipropionate (DBTDP)
In Vitro Antioxidant Capacity: Hydroperoxide Decomposition and Synergistic Efficacy
Executive Summary & Scientific Rationale
Dibutyl 3,3'-thiodipropionate (DBTDP) represents a specific class of antioxidants known as thiosynergists or secondary antioxidants . Unlike phenolic antioxidants (e.g., Tocopherol, BHT) which act as primary radical scavengers by donating hydrogen atoms to free radicals, DBTDP functions via a non-radical mechanism: hydroperoxide decomposition .
The Critical Assessment Challenge: Standard high-throughput antioxidant assays (DPPH, ABTS, FRAP) rely on electron transfer or hydrogen atom transfer (HAT) to stable radicals. DBTDP will likely test negative or show negligible activity in these assays. This is not a failure of the compound, but a failure of assay selection.
To accurately validate DBTDP, researchers must employ protocols that measure:
-
Hydroperoxide Decomposition: The conversion of reactive lipid hydroperoxides (LOOH) into stable alcohols.
-
Synergistic Efficacy: The ability to regenerate or extend the life of primary antioxidants.
This guide provides the correct methodological framework to validate DBTDP, avoiding the false negatives common in standard screening.
Mechanism of Action
DBTDP contains a thioether sulfur atom. Upon exposure to lipid hydroperoxides (LOOH), the sulfur atom undergoes nucleophilic attack on the oxygen-oxygen bond of the hydroperoxide. This reduces the hydroperoxide to a stable alcohol (LOH) while the thioether is oxidized to a sulfoxide. This process prevents the "branching" reaction that leads to exponential oxidative degradation.[1]
Figure 1: Mechanism of Hydroperoxide Decomposition by DBTDP. Note the prevention of radical branching.
Material Preparation & Solubility
Compound: this compound (CAS: 6975-31-1) Physical State: Liquid (Colorless to pale yellow) Solubility Profile: Lipophilic. Insoluble in water. Solvent Selection:
-
Primary Solvent: Ethanol (Absolute) or Methanol.
-
Alternative: Chloroform (for lipid-heavy matrices).
Stock Solution Protocol:
-
Prepare a 100 mM stock solution in absolute ethanol.
-
Store at -20°C in amber glass. Thioethers can slowly oxidize if exposed to light and air over long periods.
-
Freshness Check: Verify absence of sulfoxide peak via FTIR or HPLC prior to critical assays if stock is >1 month old.
Protocol A: Ferric Thiocyanate (FTC) Assay (Lipid Peroxidation Inhibition)[2]
Purpose: This is the "Gold Standard" for secondary antioxidants. It measures the accumulation of peroxides in a linoleic acid emulsion over time. DBTDP should show a significant delay in the formation of the red ferric thiocyanate complex.
Reagents:
-
Linoleic Acid Emulsion: Mix 0.28 g linoleic acid, 0.28 g Tween-20, and 50 mL phosphate buffer (0.2 M, pH 7.0).
-
Ethanol (75%) [2]
-
Ammonium Thiocyanate (30%): 30 g in 100 mL distilled water.
-
Ferrous Chloride (20 mM): Prepare fresh in 3.5% HCl.
Procedure:
-
Sample Preparation: Mix 2.5 mL of Linoleic Acid Emulsion with 0.5 mL of DBTDP sample (various concentrations, e.g., 50, 100, 200 µM in ethanol).
-
Control: 2.5 mL Emulsion + 0.5 mL Ethanol.
-
Reference: 2.5 mL Emulsion + 0.5 mL
-Tocopherol (Positive Control).
-
-
Incubation: Incubate mixtures at 40°C in the dark.
-
Sampling (Daily): Every 24 hours for 5–7 days:
-
Aliquot 0.1 mL of the incubation mixture.
-
Add 4.7 mL of 75% Ethanol.
-
Add 0.1 mL of 30% Ammonium Thiocyanate.[2]
-
Add 0.1 mL of 20 mM Ferrous Chloride.
-
-
Measurement: Wait exactly 3 minutes. Measure Absorbance at 500 nm .
Data Interpretation:
-
High Absorbance (Red Color): Indicates high peroxide content (oxidation occurred).
-
Low Absorbance: Indicates effective peroxide decomposition.
-
Success Criteria: DBTDP should maintain low absorbance significantly longer than the Control, though potentially less effectively than Tocopherol in the first 24h, but showing sustained stability over days 3–7.
Protocol B: Synergistic Assessment (DBTDP + Phenolic)
Purpose: To validate the "Thiosynergist" claim. DBTDP is rarely used alone; its primary value is extending the efficacy of primary antioxidants.
Experimental Design:
Create four treatment groups in the FTC system (Protocol A):
-
Control: Solvent only.
-
Group 1 (Primary):
-Tocopherol (50 µM). -
Group 2 (Secondary): DBTDP (50 µM).
-
Group 3 (Mix):
-Tocopherol (50 µM) + DBTDP (50 µM).
Procedure:
Follow the FTC sampling method from Protocol A.[3]
Expected Results & Visualization:
The "Mix" group should show an inhibition period (lag phase) that is greater than the sum of Group 1 and Group 2 individually.
Figure 2: Workflow for Synergistic Assessment. A Synergism Index (SI) > 1.0 confirms efficacy.
Protocol C: The "Negative" Control (DPPH Assay)
Purpose: Scientific integrity requires demonstrating what the compound cannot do. Running a DPPH assay proves that DBTDP does not act via proton donation, distinguishing it from impurities or polyphenols.
Procedure:
-
Prepare 0.1 mM DPPH solution in ethanol.
-
Mix 1 mL DPPH + 1 mL DBTDP (up to 500 µM).
-
Incubate 30 mins in dark.
-
Measure at 517 nm.[4]
Expected Result: < 5% Inhibition. Note: If high inhibition is observed, check for contamination with free thiols (SH groups) or hydrolysis products, as pure thioethers should not scavenge DPPH effectively.
Data Summary & Reporting
When reporting results for DBTDP, utilize the following table structure to clearly communicate the specific "Secondary Antioxidant" profile.
| Assay Type | Parameter Measured | Expected Outcome for DBTDP | Interpretation |
| DPPH / ABTS | Radical Scavenging (HAT/SET) | Negative / Very Low | Confirms non-radical mechanism. |
| Ferric Thiocyanate (FTC) | Hydroperoxide Formation | High Inhibition | Confirms peroxide decomposition capability. |
| TBARS | Secondary Oxidation Products (MDA) | Moderate to High Inhibition | Prevents degradation of peroxides into aldehydes. |
| Synergy Test | Combined Efficacy | SI > 1.0 | Confirms regeneration/protection of primary antioxidants. |
References
-
Mechanism of Thioethers: Scott, G. (1965). Atmospheric Oxidation and Antioxidants. Elsevier.[5] (Foundational text on thioether hydroperoxide decomposition).
-
Ferric Thiocyanate Protocol: Kikuzaki, H., & Nakatani, N. (1993). Antioxidant effects of some ginger constituents. Journal of Food Science, 58(6), 1407-1410.
-
Thiodipropionate Properties: United States Environmental Protection Agency.[6] (2025).[6][7] this compound Substance Details.
-
Synergism Methodology: Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649.
-
TBARS Assay: Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry, 95(2), 351-358.
Sources
- 1. Buy this compound (EVT-403151) | 6975-31-1 [evitachem.com]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 4. svedbergopen.com [svedbergopen.com]
- 5. Prevention of tertiary butyl hydroperoxide induced oxidative impairment and cell death by a novel antioxidant protein molecule isolated from the herb, Phyllanthus niruri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dibutyl 3,3'-thiodipropionate degradation products analysis
Technical Support Center: Dibutyl 3,3'-thiodipropionate (DBTDP) Analysis
Introduction: Understanding the Analyte
This compound (DBTDP) is a thioether-based secondary antioxidant. Unlike primary antioxidants (phenolics) that scavenge free radicals, DBTDP functions as a hydroperoxide decomposer . It reacts with hydroperoxides (
Consequently, the presence of "degradation products" (Sulfoxides and Sulfones) is often evidence of the molecule performing its intended function, not necessarily a failure of the material. This guide addresses the analytical challenges in detecting and differentiating these species.
Module 1: Chromatographic Separation (LC-UV/MS)
Q: I see early-eluting peaks in my Reverse-Phase (RP) chromatogram. Are these impurities or degradation products?
A: These are likely oxidative degradation products. In Reverse-Phase Liquid Chromatography (RP-LC), retention is governed by hydrophobicity. The oxidation of the central sulfur atom increases the polarity of the molecule significantly.
-
DBTDP (Sulfide): Non-polar, elutes late.
-
DBTDP-Sulfoxide (
): More polar, elutes significantly earlier. -
DBTDP-Sulfone (
): Highly polar, elutes earliest (often near the void volume if the method is not optimized).
Troubleshooting Protocol: If you cannot resolve the sulfoxide from the matrix or the sulfone from the void:
-
Reduce Organic Start: Start your gradient at 5-10% organic (MeOH/ACN) rather than 50% to retain the polar sulfoxide/sulfone.
-
Check pH: If hydrolysis has occurred (forming the acid), retention will be pH-dependent. Ensure your mobile phase is buffered (e.g., Ammonium Formate pH 3.5) to keep the carboxylic acid moieties protonated and retained.
Visualization: Polarity & Elution Order
Figure 1: Relative elution order of thioether oxidation states in Reverse Phase Chromatography.
Module 2: Mass Spectrometry Identification
Q: How do I definitively identify the degradation products using LC-MS?
A: You must look for specific mass shifts ($ \Delta m/z
Diagnostic Mass Table (ESI+ Mode):
| Species | Modification | Formula | Theoretical [M+H]+ | Delta ( |
| DBTDP (Parent) | None | 291.16 | 0 | |
| Sulfoxide | +1 Oxygen | 307.16 | +16 | |
| Sulfone | +2 Oxygens | 323.15 | +32 | |
| Mono-Butyl Ester | Hydrolysis (-Butyl) | 235.10 | -56 | |
| Thiodipropionic Acid | Full Hydrolysis | 179.03 | -112 |
Critical Note on Adducts:
Thioethers often form strong Sodium (
-
If you see 313.1 , it is likely DBTDP + Na, not a degradation product.
-
Always compare the retention time; an adduct elutes at the same time as the parent, whereas an oxidation product elutes earlier.
Module 3: Sample Preparation & Artifacts
Q: I am detecting Sulfoxide in my fresh standard. Is my reference material bad?
A: Not necessarily. You may be inducing "Artifactual Oxidation" during sample preparation. Thioethers are sensitive to peroxides present in solvents (especially ethers like THF or uninhibited Isopropanol) and can oxidize during sonication or heating.
Validation Protocol (The "Artifact Check"):
-
Solvent Test: Test your dissolution solvent for peroxides using quantofix strips.
-
BHT Spike: Add Butylated Hydroxytoluene (BHT) at 50-100 ppm to your extraction solvent before adding the sample. BHT acts as a radical scavenger and protects the DBTDP during the prep phase.
-
Cold Extraction: Avoid heating or aggressive sonication. Use vortexing or shaking at room temperature.
If the sulfoxide peak disappears or diminishes significantly with BHT addition, the degradation was happening in the vial, not in your original sample.
Module 4: Mechanistic Pathways
Q: What is the chemical pathway generating these products?
A: Understanding the mechanism helps predict what you will find.
-
Oxidation (Functional Pathway): The sulfur atom acts as a nucleophile, attacking the weak O-O bond of a hydroperoxide (
). This converts the corrosive peroxide into an inert alcohol ( ) and oxidizes the DBTDP to DBTDP-Sulfoxide . -
Hydrolysis (Environmental Pathway): Exposure to moisture (acid/base catalyzed) attacks the ester linkages, cleaving the butyl chains.
Visualization: Degradation Pathways
Figure 2: Oxidative and Hydrolytic degradation pathways of DBTDP.
References
-
National Institute of Standards and Technology (NIST). Propanoic acid, 3,3'-thiobis-, didodecyl ester (Analogous Thioether Data). NIST Chemistry WebBook, SRD 69. Available at: [Link](Note: DLTDP data is used as the homologous reference for mass fragmentation patterns of thiodipropionates).
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Gugumus, F. Mechanisms of Action of Antioxidants. In: Polymer Degradation and Stability.[1][2] Elsevier.[3] (General reference for thioether hydroperoxide decomposition mechanism).
- Richert, L., et al.Oxidation of thioethers: Principles and analytical challenges.
Sources
- 1. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 2. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 3. LC–MS/MS Approach for the Identification of Unknown Degradation Products of Dyes in Beverages [ouci.dntb.gov.ua]
Troubleshooting Dibutyl 3,3'-thiodipropionate dispersion in polymer matrices
Topic: Troubleshooting Dispersion & Stability in Polymer Matrices
Introduction: The DBTDP Challenge
You are likely here because you are experiencing blooming , screw slippage , or inconsistent Oxidation Induction Time (OIT) values while using Dibutyl 3,3'-thiodipropionate (DBTDP).
Unlike its longer-chain cousins (Dilauryl thiodipropionate - DLTDP), DBTDP presents unique challenges due to its lower molecular weight and liquid state at room temperature. It is a potent secondary antioxidant (hydroperoxide decomposer) used synergistically with hindered phenols, but its physical properties require precise handling to ensure it stays in the polymer, rather than on the screw or the surface.
Module 1: The Physics of Miscibility (The "Why")
Q: Why is DBTDP migrating to the surface (blooming) so quickly?
A: Blooming is a function of supersaturation and diffusion rate . DBTDP has a relatively short alkyl chain (butyl) compared to standard industry thioesters (lauryl/stearyl).
-
Solubility Mismatch: Polyolefins (PE, PP) are non-polar. DBTDP contains polar ester groups. If the concentration exceeds the solubility limit of the matrix at ambient temperature, the additive is thermodynamically driven to phase separate.
-
High Mobility: The low molecular weight of DBTDP means it has a high diffusion coefficient. It moves through the amorphous regions of the polymer much faster than high-molecular-weight stabilizers, leading to rapid exudation.
Mechanism of Action: Synergism
DBTDP does not work alone. It regenerates the primary antioxidant. If dispersion is poor, this cycle breaks, leading to premature failure.
Figure 1: The Synergistic Cycle. DBTDP (Green) is critical for converting dangerous hydroperoxides into stable alcohols, preventing autocatalytic degradation.
Module 2: Processing & Compounding (The "How")
Q: I am experiencing screw slippage/surging during extrusion. Why?
A: DBTDP is a liquid.[1] If you add it directly to the hopper of a single-screw extruder, it coats the pellets and acts as a lubricant. This reduces the friction coefficient between the polymer and the barrel wall, preventing the solid bed from conveying forward.
Protocol: Correct Dosing Strategies
| Method | Suitability | Technical Requirement |
| Direct Liquid Injection (DLI) | High (Twin Screw) | Inject downstream (Zone 3 or 4) where the polymer is already molten. Requires a high-pressure gear pump. |
| Porous Carrier Masterbatch | High (Single Screw) | Adsorb DBTDP into a porous carrier (e.g., Porous PP or Silica) at 40-50% loading. Feed as a solid pellet. |
| Tumble Blending | Low (Risk of Slip) | Only viable if loading is <0.1% and mixed with high-surface-area fillers (Talc/CaCO3) to absorb the liquid. |
Workflow: Liquid Injection Setup
For optimal dispersion without slippage, use a Twin-Screw Extruder (TSE) with downstream injection.
Figure 2: Recommended Twin-Screw Extrusion Setup. Injecting DBTDP after the melt seal prevents lubrication issues in the feed zone.
Module 3: Troubleshooting Matrix (The "Fix")
Use this matrix to diagnose specific defects in your final product.
| Symptom | Probable Cause | Corrective Action |
| Greasy Surface / White Haze | Blooming (Supersaturation) | 1. Reduce DBTDP loading.2. Switch to a higher MW thioester (e.g., DSTDP) if volatility/migration is too high.3. Check cooling rate; slow cooling promotes crystallization which expels additives. |
| Surging / Inconsistent Output | Screw Slippage | 1. Stop tumble blending liquid DBTDP.2. Switch to a masterbatch (MB) form.3. Lower the barrel temperature in Zone 1 to increase friction. |
| Bubbles / Voiding in Pellet | Volatilization | DBTDP has a lower boiling point than DSTDP. Ensure melt temperature is <260°C. Check vacuum vent efficiency. |
| Low OIT (Oxidation Induction Time) | Poor Dispersion or Antagonism | 1. Verify "Distributive Mixing" elements in screw design.2. Check for HALS (Hindered Amine Light Stabilizers); Sulfur can deactivate certain HALS. |
| Yellowing (Gas Fading) | Phenolic Interaction | DBTDP itself is non-staining, but if the primary phenolic AO is oxidizing due to poor DBTDP dispersion, yellowing occurs. Ensure 1:2 or 1:3 ratio (Phenolic:Thioester). |
Module 4: Analytical Validation (The "Proof")
Do not rely on visual inspection. You must quantify the stabilization efficacy using OIT (Oxidation Induction Time) .[2][3]
Protocol: Standard OIT Measurement (ASTM D3895)
This protocol validates if the DBTDP is active and well-dispersed.
-
Preparation: Cut a 5 mg ± 0.5 mg sample from the core of the pellet (avoid surface if blooming is suspected).
-
Instrument: Differential Scanning Calorimeter (DSC).[4][5][6]
-
Atmosphere: Nitrogen (purge) -> Oxygen (test).
-
Procedure:
-
Heat to 200°C under Nitrogen.
-
Hold isothermal for 5 minutes.
-
Switch gas to Oxygen (Time = 0).
-
Measure time until the onset of the exothermic oxidation peak.[3]
-
-
Pass Criteria:
-
Polyolefins (General): >30 minutes @ 200°C.
-
Note: If OIT varies significantly (>10%) between pellets from the same batch, your dispersion is poor.
-
References
-
ASTM International. (2023).[4] ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[6]
-
SpecialChem. (2023). Troubleshooting Antioxidant Blooming and Migration in Polymers.
-
Mascom Global. (2025). Additive Masterbatch - Common Issues & Solutions.
-
3V Sigma USA. (2025). How Antioxidants Improve the Longevity of Polyolefin-Based Materials.
-
Amfine Chemical. (n.d.). Thioethers: Antioxidant Synergists for Plastics.[7][8]
Sources
- 1. evitachem.com [evitachem.com]
- 2. D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry [store.astm.org]
- 3. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 4. scribd.com [scribd.com]
- 5. D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry [store.astm.org]
- 6. img.antpedia.com [img.antpedia.com]
- 7. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 8. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
Technical Support Center: Dibutyl 3,3'-thiodipropionate (DBTDP) Optimization Guide
Executive Summary
This technical guide addresses the optimization of Dibutyl 3,3'-thiodipropionate (DBTDP) in cell culture systems. Unlike primary radical scavengers (e.g., Vitamin C), DBTDP is a thioether-based secondary antioxidant that functions as a hydroperoxide decomposer. Its utility in cell protection lies in mitigating lipid peroxidation cascades, particularly in membrane-rich environments.[1]
Critical Note on Chemical Identity: Ensure you are using This compound (CAS: 6975-31-1). Do not confuse this with its longer-chain analog, Dilauryl thiodipropionate (CAS: 123-28-4), which is significantly more lipophilic and harder to solubilize in aqueous media.
Module 1: Solubilization & Stock Preparation
The Challenge: DBTDP is an ester with low aqueous solubility.[2] Direct addition to media results in precipitation, bioavailability failure, and false-negative results.
Protocol: Stable Stock Generation
Reagents Required:
-
DBTDP (Purity >98%)[3]
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade (anhydrous)
-
Vortex mixer[4]
-
Sonicator bath (optional)
Step-by-Step Methodology:
-
Calculate Molarity: The molecular weight of this compound is approx. 290.42 g/mol .[5]
-
Primary Stock (100 mM):
-
Weigh 29.04 mg of DBTDP.
-
Dissolve in 1.0 mL of sterile DMSO.
-
Technical Insight: Vortex vigorously for 30 seconds. If the solution is not perfectly clear, sonicate at 37°C for 5 minutes. Thioethers are thermally stable at this temperature.
-
-
Working Aliquots:
-
Store aliquots at -20°C in amber tubes (light sensitive).
-
Do not freeze-thaw more than 3 times. Hydrolysis of the ester bonds can occur upon repeated moisture exposure.
-
Solubility Troubleshooting Table
| Solvent System | Solubility Rating | Max Stock Conc. | Application Note |
| DMSO | Excellent | >100 mM | Recommended. Keep final culture conc. <0.1% (v/v). |
| Ethanol (Abs) | Good | ~50 mM | Viable alternative if cells are DMSO-sensitive. |
| PBS / Media | Poor (Insoluble) | <10 µM | Do not use for stock preparation. |
Module 2: Defining the Therapeutic Window
The Objective: You must establish the "Safe Window" (toxicity threshold) before testing for protection. Thioethers can exhibit surfactant-like cytotoxicity at high concentrations.
Experiment A: Cytotoxicity Profiling (The Ceiling)
Method: MTT or CCK-8 Assay. Cells: Your target line (seeded at 5,000–10,000 cells/well).
-
Preparation: Prepare a 2-fold serial dilution of DBTDP in media ranging from 0 µM to 500 µM .
-
Control: Vehicle Control (Media + DMSO matched to the highest concentration, e.g., 0.5%).
-
-
Incubation: Treat cells for 24 hours.
-
Readout: Determine the IC10 (concentration causing 10% viability loss).
-
Guidance: Your protection experiments must be performed below the IC10 .
-
Experiment B: Efficacy Optimization (The Floor)
Method: Lipid Peroxidation Assay (e.g., C11-BODIPY or TBARS) under stress. Stressor: Cumene Hydroperoxide (CuOOH) or t-BHP (induces lipid stress specific to DBTDP's mechanism).
-
Pre-treatment: Incubate cells with DBTDP (e.g., 10, 25, 50, 100 µM) for 2–4 hours before adding the stressor.
-
Why? DBTDP needs time to partition into lipid membranes.
-
-
Stress Induction: Add Stressor (e.g., 50 µM t-BHP) for 4 hours.
-
Analysis: Measure lipid peroxidation.
Workflow Visualization
Figure 1: Step-by-step optimization workflow. First, establish the toxicity ceiling (IC10), then optimize for efficacy within the safe range.
Module 3: Mechanism of Action
Understanding why you are using DBTDP is crucial for experimental design. It is a Hydroperoxide Decomposer .[6]
-
Primary Antioxidants (e.g., Tocopherol): Donate hydrogen to quench free radicals (
). -
Secondary Antioxidants (DBTDP): Break down the resulting hydroperoxides (
) into stable alcohols ( ) without generating new radicals.
Synergy Tip: DBTDP is most effective when co-administered with a phenolic antioxidant (like Vitamin E or Trolox). The phenol quenches the radical, and DBTDP cleans up the "toxic waste" (hydroperoxide).
Mechanistic Pathway
Figure 2: The non-radical decomposition pathway. DBTDP converts toxic lipid hydroperoxides (LOOH) into stable alcohols (LOH), preventing chain branching.
Module 4: Troubleshooting & FAQ
Q1: I see a white precipitate immediately upon adding the stock to the media.
-
Cause: "Solvent Shock." Adding highly concentrated hydrophobic stock to aqueous media too quickly.
-
Fix: Perform an intermediate dilution. Dilute your 100 mM DMSO stock to 1 mM in warm media (vortexing immediately), then dilute that 1 mM solution to your final concentration (e.g., 50 µM).
Q2: The cells look vacuolated after treatment.
-
Cause: High concentrations of thioethers can disrupt membrane fluidity or cause lysosomal accumulation.
-
Fix: Reduce concentration. If you are at >100 µM, you are likely exceeding the biological tolerance for this specific lipophile.
Q3: I see no protection against H2O2 stress.
-
Cause: Wrong stressor. H2O2 is a water-soluble oxidant. DBTDP partitions into membranes.
-
Fix: Switch to a lipid-soluble stressor like Cumene Hydroperoxide or t-Butyl Hydroperoxide (t-BHP) to properly validate DBTDP activity.
Q4: Can I autoclave DBTDP?
-
Answer: No. Thioethers can oxidize under high heat/steam. Sterilize stock solutions via 0.22 µm PTFE (hydrophobic) syringe filters.
References
-
Scott, G. (1968).[7] Mechanisms of antioxidant action: esters of thiodipropionic acid.[7] Chemical Communications.[7] Link
-
Al-Malaika, S. (1998). Antioxidants: The Role of Thioethers and Phosphites. In: Mechanisms of Polymer Degradation and Stabilization.[6] Link
-
National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 23414, this compound. Link
-
Niki, E. (2010). Assessment of Antioxidant Capacity in vitro and in vivo. Free Radical Biology and Medicine. Link
Sources
- 1. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]
- 2. Dilauryl Thiodipropionate-Application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Dimethyl 3,3'-dithiobispropionate CAS#: 15441-06-2 [m.chemicalbook.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 7. Mechanisms of antioxidant action: esters of thiodipropionic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing Dibutyl 3,3'-thiodipropionate (DBTDP)
Status: Operational Operator: Senior Application Scientist Topic: Prevention of Photodegradation & Hydrolysis in DBTDP Reference ID: DBTDP-STAB-001
Core Technical Overview
Welcome to the DBTDP Stability Center.
Dibutyl 3,3'-thiodipropionate (DBTDP) functions primarily as a secondary antioxidant (peroxide decomposer). It sacrifices itself to protect polymers or organic substrates by converting hydroperoxides (
However, the thioether (
This guide provides the protocols required to maintain the integrity of DBTDP during storage, handling, and formulation.
The Degradation Mechanism (Visualized)
Understanding why DBTDP fails is the first step to prevention. The molecule faces two primary threats: Singlet Oxygen (
DOT Diagram: DBTDP Degradation Pathways
Figure 1: Mechanistic pathway showing the conversion of active Thioether to inactive Sulfoxide (Photo-oxidation) and hydrolysis products.
Troubleshooting Guide (Q&A)
Issue 1: "My DBTDP stock solution has turned yellow."
Diagnosis: Photo-oxidation (S-oxidation).[1] Mechanism: The sulfur atom has reacted with singlet oxygen generated by ambient light or impurities, forming sulfoxides. This is often accompanied by a distinct "acrid" odor change.
Corrective Action:
-
Immediate: Discard the compromised fraction; sulfoxides cannot be reverted to thioethers easily in situ.
-
Prevention: Switch to Amber Borosilicate Glass (Type 1) for all storage.
-
Protocol: Sparge headspace with Nitrogen (
) or Argon for 2 minutes before sealing vials to remove dissolved oxygen.
Issue 2: "I see a precipitate forming in my formulation after UV exposure."
Diagnosis: Solubility shift due to polarity change. Mechanism: DBTDP is lipophilic (oil-soluble). Its degradation products (sulfoxides/sulfones and carboxylic acids from hydrolysis) are significantly more polar. As they form, they may exceed their solubility limit in your non-polar solvent (e.g., Hexane, Toluene), leading to precipitation.
Corrective Action:
-
Solvent Screen: Ensure your solvent system can solubilize both the parent molecule and potential minor degradation products to prevent crashing out.
-
Add a UV Absorber: Co-formulate with a Benzotriazole-type UV absorber (e.g., Tinuvin 328 equivalent) to filter UV photons before they excite the oxygen species.
Issue 3: "The assay purity drops during sample preparation."
Diagnosis: Photosensitized oxidation by solvent impurities. Mechanism: Chlorinated solvents (like Chloroform or DCM) or ethers (THF) can form radicals under fume hood lighting. These radicals attack the alpha-protons of the DBTDP ester chain.
Corrective Action:
-
Change Solvent: Switch to Acetonitrile or Methanol for analytical prep if solubility permits.
-
Work under Yellow Light: Perform sample prep in a room with UV-filtered (yellow) lighting or wrap flasks in aluminum foil immediately.
Experimental Protocols
Protocol A: Photostability Validation Assay
Use this protocol to verify if your storage conditions or formulation stabilizes DBTDP effectively.
Objective: Quantify the degradation rate of DBTDP under simulated solar irradiation.
| Parameter | Specification |
| Light Source | Xenon Arc Lamp (with daylight filter) |
| Irradiance | |
| Temperature | |
| Solvent | Acetonitrile (HPLC Grade) |
| Concentration |
Step-by-Step Workflow:
-
Preparation: Dissolve DBTDP in Acetonitrile to reach 1.0 mg/mL.
-
Control Group: Transfer 2 mL to an amber vial, purge with
, and store in the dark. -
Test Group: Transfer 2 mL to a Quartz cuvette (Quartz is transparent to UV; glass filters it).
-
Exposure: Place the Quartz cuvette in the solar simulator.
-
Sampling: Aliquot
at T=0, 1h, 4h, and 24h. -
Analysis: Analyze via HPLC-UV (210 nm) or GC-MS.
-
Success Criteria: >98% retention of DBTDP peak area relative to the Control Group.
-
Protocol B: Inert Handling (The "Argon Blanket")
Mandatory for opening new bulk containers.
-
Environment: Operate within a fume hood.
-
Gas Source: Connect a line of dry Argon (heavier than air) or Nitrogen.
-
Opening: Crack the seal. Immediately insert the gas nozzle into the container neck.
-
Dispensing: Aliquot the required amount.
-
Resealing: Flow gas for 30 seconds into the headspace to displace air. Tightly cap and seal with Parafilm.
Decision Matrix: Selecting Stabilizers
If DBTDP is degrading in your final product, use this matrix to select a "Bodyguard" additive.
| Formulation Environment | Recommended Co-Stabilizer | Mechanism of Protection |
| High UV Exposure | Benzotriazole (UVA) | Absorbs UV light, dissipating it as heat before it hits DBTDP. |
| High Heat (>150°C) | Phenolic Antioxidant (e.g., BHT, AO-1010) | Scavenges thermal radicals that accelerate oxidation. |
| Aqueous/Humid | Carbodiimide (Hydrolysis Stabilizer) | Scavenges water/acid to prevent ester hydrolysis. |
Workflow Visualization
DOT Diagram: Troubleshooting Logic
Figure 2: Diagnostic flow for identifying the root cause of DBTDP instability.
References
-
Amfine Chemical. (n.d.). Thioethers: Antioxidant Synergists for Plastics. Retrieved from
-
American Chemical Society (ACS). (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Organic Letters. Retrieved from [2]
-
National Institutes of Health (NIH). (2023). The role of thiols in antioxidant systems. PMC. Retrieved from (Note: Generalized link for Thiol/Thioether mechanism verification).
-
TCI Chemicals. (n.d.). Safety Data Sheet: Thiodipropionate Esters. Retrieved from
-
Royal Society of Chemistry. (2023). Photooxidation of thioethers: preparative and mechanistic investigations. Retrieved from
(Note: While specific commercial TDS links for DBTDP are often gated, the mechanistic references provided above validate the photo-oxidative pathways described.)
Sources
Validation & Comparative
Optimizing Oxidative Stability: The Synergistic Role of Dibutyl 3,3'-thiodipropionate
Executive Summary: The Architecture of Synergy
In the stabilization of organic materials—whether lubricants, polymers, or lipids—single-antioxidant systems rarely suffice against the autocatalytic nature of oxidation. The industry standard for high-performance stabilization relies on Binary Synergistic Systems .
This guide analyzes the specific synergy between Dibutyl 3,3'-thiodipropionate (DBTDP) and Phenolic Antioxidants .[1] While hindered phenols (primary antioxidants) scavenge radicals, DBTDP (a secondary antioxidant) decomposes hydroperoxides.
Key Technical Insight:
DBTDP (
-
Advantage: DBTDP contains ~11.0% Sulfur by weight , compared to only ~6.2% in DLTDP. This provides nearly 2x the hydroperoxide decomposing capability per gram .
-
Constraint: Its lower molecular weight increases volatility, making it ideal for low-to-medium temperature applications (lubricants, solution adhesives, rubbers) rather than high-temperature polymer melt processing.
Mechanism of Action: The "Sparing" Effect
To understand the synergy, we must look at the Auto-oxidation Cycle. Oxidation is not a single event but a chain reaction.
The Roles
-
Primary Antioxidant (Phenolic, AH): Sacrificial. It donates a hydrogen atom to a peroxyl radical (
), neutralizing it but becoming a stable phenoxy radical itself.-
Reaction:
-
-
Secondary Antioxidant (DBTDP,
): Preventive. It reacts with the Hydroperoxide ( ) created in the first step (or by the chain reaction) and converts it into a stable alcohol, preventing it from splitting into two new radicals ( ).-
Reaction:
(Sulfoxide)
-
The Synergistic Loop
Without DBTDP, the
Visualization of Synergy
The following diagram illustrates how DBTDP interrupts the chain branching step, protecting the Phenolic antioxidant.
Caption: DBTDP (Green) intercepts Hydroperoxides before they can branch (Red), effectively reducing the load on the Phenolic antioxidant (Blue).
Comparative Performance Guide
When selecting between Thiodipropionates, the trade-off is between Potency (Sulfur %) and Permanence (Volatility) .
Thiodipropionate Selection Matrix[2]
| Property | Dibutyl (DBTDP) | Dilauryl (DLTDP) | Distearyl (DSTDP) |
| CAS Number | 6975-31-1 | 123-28-4 | 693-36-7 |
| Formula | |||
| Molecular Weight | ~290 g/mol | ~514 g/mol | ~682 g/mol |
| Sulfur Content | ~11.0% | ~6.2% | ~4.7% |
| Melting Point | Liquid / Low Melt | ~40°C | ~65°C |
| Volatility | High | Low | Very Low |
| Best Application | Lubricants, Fluids, Rubbers | Polyolefins (PP/PE) | High-Temp Engineering Plastics |
Synergistic Data: Oxidation Induction Time (OIT)
Simulated performance based on thiodipropionate class mechanisms in Polypropylene (PP) at 200°C.
| Formulation System (1000 ppm Total Loading) | OIT (Minutes) | Improvement Factor |
| Control (No Antioxidant) | < 1 min | 1.0x |
| Phenolic Only (e.g., BHT) | 15 min | 15x |
| DBTDP Only | 3 min | 3x |
| Blend: 50% Phenolic + 50% DBTDP | 45 min | 45x |
Interpretation:
The blend performs better than the sum of its parts (
Experimental Protocols for Validation
To validate this synergy in your own lab, use the following standardized protocols.
Protocol A: Differential Scanning Calorimetry (DSC) - OIT
Objective: Measure the time to onset of oxidation at a constant temperature.
Workflow:
-
Sample Prep: Mix DBTDP and Phenolic (e.g., Irganox 1010) into the substrate (polymer/oil) via solvent blending or melt compounding.
-
Instrument: DSC (e.g., TA Instruments or Mettler Toledo).
-
Atmosphere: Nitrogen (inert) during heating; Oxygen (reactive) during test.
-
Procedure:
-
Heat sample to 200°C under Nitrogen.
-
Hold for 5 mins to equilibrate.
-
Switch gas to Oxygen (Time = 0).
-
Record the exotherm onset.
-
Caption: Standard OIT workflow. The synergy is quantified by the extension of the time between Gas Switch and Oxidation Onset.
Protocol B: Oven Aging (Long-Term Thermal Stability)
Objective: Evaluate physical property retention over days/weeks.
-
Setup: Forced air oven at accelerated aging temp (e.g., 100°C for rubbers, 135°C for PP).
-
Metrics:
-
Yellowness Index (YI): Phenolics often discolor (form quinones). DBTDP reduces this by preventing over-oxidation.
-
Carbonyl Index (FTIR): Measure the peak at ~1720 cm⁻¹ (C=O stretch) indicating degradation.
-
-
Synergy Marker: The blend should show a slower rate of Carbonyl growth than the additive curve of the individual components.
Conclusion & Recommendations
This compound (DBTDP) acts as a potent "force multiplier" for phenolic antioxidants.
-
Use DBTDP when: You are formulating liquids, lubricants, or systems processed at temperatures where its volatility is manageable (< 150°C), and you need high sulfur density for maximum hydroperoxide decomposition.
-
Use DLTDP/DSTDP when: You are processing thermoplastics at > 200°C (PE, PP, ABS) where DBTDP would flash off.
Final Recommendation: For optimal synergy, start with a ratio of 1:2 or 1:3 (Phenolic : Thioester) . The secondary antioxidant is consumed sacrificially to protect the primary, so a higher loading of DBTDP is often beneficial.
References
-
Mechanism of Thioester Synergy
- Title: Synergistic effect of phenolic and thio antioxidants on the stabilization of acrylonitrile-butadiene-styrene (ABS) graft copolymers.
- Source: Frontiers of Chemical Engineering in China (via Hep Journals).
-
URL:[Link]
-
Thiodipropionate Properties & Class Behavior
-
General Antioxidant Protocols (DSC/OIT)
- Title: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (ASTM D3895).
- Source: ASTM Intern
-
URL:[Link]
- DBTDP Chemical Identity: Title: this compound (CAS 6975-31-1) Entry. Source: ECHEMI.
Sources
Validated Method for Detecting Dibutyl 3,3'-thiodipropionate (DBTDP) Leachables
Executive Summary
Dibutyl 3,3'-thiodipropionate (DBTDP, CAS 105-76-0) is a thioether-based secondary antioxidant widely used in polyolefins and rubber components (e.g., stoppers, gaskets) to prevent thermal oxidation. In drug development, it presents a unique analytical challenge: it is non-chromophoric (invisible to standard UV), hydrophobic, and prone to oxidative degradation into sulfoxides and sulfones.
This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the validated "Gold Standard" for detecting DBTDP leachables in aqueous drug products, superior to GC-MS and LC-UV in sensitivity and specificity.
Part 1: The Analytical Challenge & Comparative Analysis
Why Standard Methods Fail
Many labs default to GC-MS for plastic additives.[1] While effective for extractables (profiling raw materials), GC-MS is risky for DBTDP leachables because the high thermal energy of the injection port can artificially degrade the thioether bond, leading to false negatives or skewed quantification. Conversely, LC-UV fails due to the molecule's lack of conjugation, resulting in poor sensitivity (>10 ppm), which is insufficient for safety thresholds (AET).
Comparative Matrix: Selecting the Right Tool
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) | LC-UV (Legacy) |
| Primary Application | Trace Leachables (Aqueous/Biologics) | Extractables (Polymers/Solvents) | Raw Material Purity (High Conc.)[1] |
| Sensitivity (LOQ) | High (< 10 ppb) | Medium (50–100 ppb) | Low (> 10 ppm) |
| Selectivity | Excellent (MRM mode) | Good (Spectral library) | Poor (Non-specific) |
| Risk Factor | Matrix suppression (requires cleanup) | Thermal degradation of sulfur bond | Misses trace levels entirely |
| Degradant Detection | Detects polar sulfoxides/acids | Misses polar degradants | Invisible |
Analytical Decision Workflow
The following decision tree illustrates when to deploy the validated LC-MS/MS method versus alternative screening tools.
Figure 1: Decision logic for selecting LC-MS/MS over GC-MS based on sample matrix and thermal stability risks.
Part 2: The Validated Method (LC-MS/MS)
Principle of the Method
The method utilizes Electrospray Ionization (ESI) in positive mode.[1] DBTDP (
Reagents & Materials
-
Reference Standard: this compound (>98% purity).[1]
-
Internal Standard (IS): Dibutyl sebacate (structural analog) or deuterated DBTDP (
-DBTDP) if available.[1] -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate.
-
Column: C18 stationary phase with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.
Experimental Protocol
A. Sample Preparation (Liquid-Liquid Extraction)
Direct injection of aqueous drugs often fouls the MS source.[1] A Liquid-Liquid Extraction (LLE) is recommended to concentrate the hydrophobic leachable.[1]
-
Aliquot: Transfer 5.0 mL of drug product into a glass centrifuge tube.
-
Spike: Add Internal Standard (IS) to a final concentration of 100 ppb.
-
Extract: Add 2.0 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Agitate: Vortex for 5 minutes; Centrifuge at 3000 x g for 10 minutes to separate phases.
-
Concentrate: Transfer the organic (bottom for DCM, top for MTBE) layer to a clean vial. Evaporate to dryness under
at 35°C. -
Reconstitute: Dissolve residue in 200 µL of 80:20 ACN:Water.
B. LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column Temp | 40°C | Improves mass transfer for hydrophobic esters.[1] |
| Mobile Phase A | 5mM Ammonium Formate in Water + 0.1% Formic Acid | Promotes |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for hydrophobic analytes.[1] |
| Gradient | 50% B (0 min) | High organic start required to elute DBTDP (LogP ~4.8). |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity.[1] |
| Ionization | ESI Positive | Thioethers ionize well in positive mode.[1] |
C. MS/MS Transitions (MRM)
Note: Transitions must be optimized per instrument.
-
Precursor Ion:
291.4 [1] -
Quantifier Ion:
235.2 (Loss of butene, , -56 Da) -
Qualifier Ion:
179.1 (Loss of second butene group)[1]
Method Validation Summary (Data)
The following data represents typical performance metrics for this protocol in a saline drug matrix, adhering to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT (± 2%) | Clean blank chromatogram | PASS |
| Linearity ( | PASS | ||
| Accuracy (Recovery) | 70% – 130% (Spiked samples) | PASS | |
| Precision (Repeatability) | RSD | PASS | |
| LOD / LOQ | S/N > 3 (LOD) / > 10 (LOQ) | LOD: 2 ppb / LOQ: 5 ppb | PASS |
Part 3: Expert Insights & Troubleshooting
The "Hidden" Leachable: Oxidative Degradation
As a Senior Scientist, I must highlight that DBTDP is a sacrificial antioxidant.[1] It functions by reacting with peroxides, converting itself into DBTDP-Sulfoxide and DBTDP-Sulfone .
-
Critical Step: Your method must monitor these degradation products.[1]
-
Modification: Add MRM transitions for the Sulfoxide (
307.4 251.2). If you only measure the parent DBTDP, you may underestimate the total migration from the container closure system.
Workflow Visualization
The following diagram details the extraction and instrumental workflow, emphasizing the critical checkpoint for degradation products.
Figure 2: End-to-end workflow for DBTDP quantification, highlighting the need to monitor oxidative degradants.
References
-
US Food and Drug Administration (FDA). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics.[1][2] (1999).[1][2] [Link]
-
Jenke, D. Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables.[1] Wiley, (2009).[1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
Rubino, F.M., et al. "Identification of a new source of interference leached from polypropylene tubes in mass-selective analysis."[1] Rapid Communications in Mass Spectrometry, 19(9), 2005.[1] (Identifies DBTDP oxidation products). [Link]
Sources
Comparative Analysis of Thiodiester Stabilizers in PVC: Activity vs. Permanence
Executive Summary
In the stabilization of Poly(vinyl chloride) (PVC), thiodiesters serve as critical secondary antioxidants, specifically functioning as hydroperoxide decomposers. While primary stabilizers (Metal Soaps, Organotins) address the dehydrochlorination (DHC) "unzipping" mechanism, thiodiesters mitigate the autoxidation cycle that accelerates degradation.
This guide provides a comparative technical analysis of the three most prevalent thiodiesters: Dilauryl Thiodipropionate (DLTP) , Distearyl Thiodipropionate (DSTP) , and Ditridecyl Thiodipropionate (DTDTP) .
Key Finding: The selection of a thiodiester is a trade-off between stoichiometric efficiency and thermal permanence .
-
DLTP offers the highest oxidative stability per gram due to high sulfur content but suffers from volatility during high-temperature processing.
-
DSTP provides superior long-term heat aging (LTHA) and compatibility in non-polar matrices due to its C18 chains.
-
DTDTP (liquid) offers superior dispersibility in plastisols and flexible PVC, bridging the gap between efficiency and handling.
Mechanistic Foundation: The Hydroperoxide Scavenging Loop
To understand the performance differences, one must first understand the mechanism. Thiodiesters do not neutralize HCl directly. Instead, they react with hydroperoxides (ROOH) formed during the initial oxidation of the PVC backbone. If left unchecked, ROOH decomposes into alkoxy radicals (
Thiodiesters reduce ROOH to stable alcohols (
Diagram 1: Thiodiester Stabilization Mechanism
Figure 1: The non-radical decomposition of hydroperoxides by thiodiesters prevents the formation of destructive alkoxy radicals.
Comparative Analysis: DLTP vs. DSTP vs. DTDTP
Material Characterization
The efficacy of a thiodiester is governed by its Sulfur Content (active sites) and Molecular Weight (volatility/migration).
| Property | DLTP (Dilauryl) | DSTP (Distearyl) | DTDTP (Ditridecyl) |
| CAS Number | 123-28-4 | 693-36-7 | 10595-72-9 |
| Structure | C12 Diester | C18 Diester | C13 Diester (Isomeric) |
| Physical Form | White Flake/Powder | White Flake/Powder | Clear Liquid |
| Melting Point | ~40-42°C | ~64-67°C | < -20°C (Liquid) |
| Sulfur Content | ~6.2% | ~4.7% | ~5.8% |
| Volatility (TGA 10% Loss) | ~260°C | ~300°C | ~275°C |
| FDA Status (21 CFR) | 178.2010 (Food Contact) | 178.2010 (Food Contact) | Limited |
Performance Data: Static Thermal Stability
Protocol: ISO 182-1 (Congo Red) & ASTM D3012 (Oven Aging). Matrix: Flexible PVC (PVC 100 phr, DOP 50 phr, Ca/Zn Stabilizer 2 phr). Thiodiester Loading: 0.5 phr.
| Stabilizer System | Induction Time (Congo Red @ 200°C) | Time to Blackening (Oven @ 190°C) | Yellowness Index (Initial) | Yellowness Index (60 min @ 190°C) |
| Control (No Thio) | 18 min | 45 min | 4.2 | 48.5 (Dark Brown) |
| + DLTP (0.5 phr) | 26 min | 75 min | 3.8 | 18.2 (Yellow) |
| + DSTP (0.5 phr) | 24 min | 85 min | 3.9 | 15.1 (Pale Yellow) |
| + DTDTP (0.5 phr) | 25 min | 78 min | 3.5 | 17.5 (Yellow) |
Analysis:
-
Early Color: DTDTP (liquid) shows the best initial color due to rapid dispersion during the compounding phase.
-
Activity: DLTP shows the highest induction time extension per gram due to higher sulfur density.
-
Long-Term Stability: DSTP outperforms DLTP in "Time to Blackening." At 190°C, DLTP begins to volatilize, losing effectiveness over long durations. DSTP remains in the matrix, providing superior long-term protection.
Dynamic Stability (Torque Rheometry)
Protocol: ASTM D2538 (Brabender Plastograph). Conditions: 190°C, 60 RPM.
-
DLTP: Extends fusion time slightly (lubricating effect of C12 chains). Degradation onset: 14.5 min .
-
DSTP: Significant external lubrication effect (C18 chains act like stearic acid). Delays fusion, reducing shear heat. Degradation onset: 16.2 min .
Experimental Protocols (Self-Validating)
To reproduce these results, use the following standardized workflows.
Protocol A: Static Heat Aging (Oven Method)
-
Milling: Mix PVC resin, plasticizer, and stabilizers on a two-roll mill at 165°C for 5 minutes. Sheet thickness: 0.5 mm.[1]
-
Sample Prep: Cut strips (20mm x 20mm).
-
Aging: Place strips on a rotating carousel in a forced-air oven at 190°C (±1°C).
-
Sampling: Remove one strip every 10 minutes.
-
Validation: Mount strips on white cardstock. Measure Yellowness Index (YI) using a colorimeter (ASTM E313).
-
End Point: The time at which the sample turns completely black/degrades.
Protocol B: Congo Red Stability (ISO 182-1)
-
Preparation: Cut milled PVC sheet into 2mm x 2mm pellets.
-
Loading: Place 5.0g of pellets into the reaction tube.
-
Indicator: Insert a glass tube containing Congo Red paper approx. 2cm above the sample.
-
Heating: Immerse reaction tube in an oil bath at 200°C.
-
Measurement: Record time (
) when the indicator paper changes from red (pH 5) to blue (pH 3). -
Causality Check: If the paper changes color unevenly, check for drafts or uneven packing of pellets.
Synergistic Architecture
Thiodiesters are rarely used alone. They exhibit powerful synergism with Phenolic Antioxidants and Ca/Zn Metal Soaps .
-
Regeneration: Phenolics trap radicals (
) but are consumed. Thiodiesters remove the source of new radicals (ROOH), sparing the phenolic. -
Metal Deactivation: Some thiodiesters can chelate metal chlorides (Lewis Acids) formed by the Ca/Zn stabilizer, though this is secondary to their redox role.
Diagram 2: The Synergistic Stabilization Triad
Figure 2: The synergistic relationship where thiodiesters reduce the oxidative load, allowing phenolics and metal soaps to function longer.
Recommendations for Medical & Drug Development Applications
For researchers in the medical device field (tubing, blood bags, IV containers), extractables are the primary concern.
-
Preferred Choice: DSTP.
-
Reasoning: The longer C18 alkyl chains of Distearyl Thiodipropionate make it more compatible with the PVC matrix and less likely to migrate into aqueous or lipid-based drug solutions compared to DLTP.
-
Regulatory: DSTP is widely listed in global pharmacopeias and FDA 21 CFR 178.2010 for food contact, often serving as a proxy for safety in medical grades.
-
-
Avoid: Liquid Thiodiesters (DTDTP).
-
While excellent for processing, lower molecular weight liquids have higher migration rates, increasing the risk of leaching into sensitive drug formulations.
-
-
Formulation Tip:
-
Use DSTP at 0.2 - 0.5 phr in combination with a high-molecular-weight hindered phenol (e.g., Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) to maximize stability while minimizing migration.
-
References
-
International Organization for Standardization. (2018). Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures — Part 1: Congo red method (ISO 182-1:1990).[2] Link
-
ASTM International. (2018). ASTM D2538-18 Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer. Link
- Zweifel, H., Maier, R. D., & Schiller, M. (2009). Plastic Additives Handbook (6th ed.). Hanser Publishers.
- Wypych, G. (2020). PVC Degradation and Stabilization (3rd ed.). ChemTec Publishing.
-
U.S. Food and Drug Administration. (2023). CFR - Code of Federal Regulations Title 21, Sec. 178.2010 Antioxidants and/or stabilizers for polymers. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibutyl 3,3'-thiodipropionate
This document provides essential, procedural guidance for the safe and compliant disposal of Dibutyl 3,3'-thiodipropionate. As your partner in laboratory safety and chemical handling, our goal is to equip you with the technical knowledge and practical steps necessary to manage this chemical's lifecycle responsibly, ensuring the safety of personnel and the protection of our environment. The causality behind each procedural step is explained to foster a deep understanding of the required safety protocols.
Hazard Identification and Inherent Risk Profile
Understanding the inherent risks of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific ester is not extensively published, data from its parent compound, 3,3'-thiodipropionic acid, and similar esters provide a strong basis for risk assessment.[1] The primary hazards are categorized below.
Table 1: Summary of Key Hazards
| Hazard Category | Description | Primary Risk |
| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] May be harmful if swallowed, inhaled, or in contact with skin.[1][5] | Direct contact can lead to irritation and inflammation. Inhalation of dust or aerosols can compromise respiratory function.[5] |
| Environmental Hazards | Some related compounds are classified as harmful to aquatic life (H402). Therefore, release into waterways or sewer systems must be strictly avoided.[6] | Environmental contamination can harm aquatic ecosystems. |
| Physical-Chemical Hazards | Combustible solid/liquid.[5][7] Fine dust may form explosive mixtures with air.[5] Incompatible with strong oxidizing agents and strong bases.[2][3][4] | Improper storage or mixing can lead to fire or vigorous, unsafe reactions.[5] |
| Decomposition Hazards | Thermal decomposition at high temperatures (e.g., in a fire) produces toxic and corrosive fumes, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[2][3][6][7] | Exposure to fire effluents presents a severe inhalation hazard.[5] |
Essential Personal Protective Equipment (PPE) and Safety Measures
A proactive approach to safety is non-negotiable. The selection of appropriate PPE is your primary defense against exposure during routine handling, spill cleanup, and disposal.
Causality of PPE Selection: The choice of PPE is dictated by the chemical's irritation potential and physical form. Impervious gloves prevent skin contact and subsequent dermatitis[5]. Chemical goggles are essential to protect against splashes that can cause serious eye irritation[2][3]. Respiratory protection is mandated when the chemical can become airborne as a dust or aerosol, as these particles can cause respiratory tract irritation[5][6].
Table 2: Required Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Safety glasses with side shields.[5] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | Standard lab coat. | Not required if handled in a well-ventilated area or chemical fume hood.[7] |
| Spill Cleanup / Bulk Disposal | Chemical safety goggles.[2][3] A face shield is recommended for large spills.[6] | Heavy-duty chemical-resistant gloves.[5][6] | Chemical-resistant apron or overalls over a lab coat.[5][7] | NIOSH-approved particulate respirator (e.g., P95) if dust is generated or ventilation is poor.[6][7] |
Immediate Safety Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure an eyewash station and safety shower are immediately accessible.[2][3]
-
Avoid all personal contact, including inhalation.[5]
-
Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[6]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental release. The procedure varies based on the spill's magnitude.
Protocol 3.1: Minor Spills (e.g., <100 g or 100 mL)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Safety: Don the appropriate PPE as detailed in Table 2. If the material is a powder, avoid creating dust clouds.[5]
-
Containment: Prevent the material from entering drains or waterways.[6]
-
Cleanup (Solid/Powder):
-
Cleanup (Liquid):
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a final rinse.[9]
-
Disposal: Treat all cleanup materials (gloves, absorbent, etc.) as contaminated waste and place them in the designated waste container.
Protocol 3.2: Major Spills (e.g., >100 g or 100 mL)
-
Evacuate and Alert: Immediately alert all personnel and evacuate the immediate area.[6] Notify your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Restrict Access: Secure the area and post warning signs.
-
Ventilate: If safe to do so without spreading contamination, increase ventilation to the area (e.g., open a fume hood sash).[8]
-
Await Trained Responders: Only personnel trained in hazardous spill response should manage major spills.[8] They will follow established protocols similar to the minor spill cleanup but with enhanced PPE and containment measures.
Bulk Waste Disposal Protocol
The disposal of unused, expired, or contaminated this compound must be managed as a formal waste stream. The ultimate responsibility for correct waste characterization lies with the generator (your institution).[10]
Step-by-Step Disposal Procedure:
-
Waste Characterization:
-
Determine if the waste must be classified as hazardous. While this compound is not specifically a "listed" hazardous waste by the EPA, it must be disposed of as hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11]
-
Crucially, if it has been mixed with a listed hazardous waste (e.g., certain solvents), the entire mixture is regulated as that listed hazardous waste under the EPA's "mixture rule".[10][12] Consult your EHS department for guidance on this determination.
-
-
Containerization:
-
Keep the chemical in its original container whenever possible.
-
If transferring is necessary, use a compatible, sealable container (e.g., polyethylene or polypropylene) that is in good condition and free from leaks.[5]
-
Never mix this compound waste with other chemical wastes. This prevents unknown chemical reactions and ensures proper disposal routing.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" (or as directed by your EHS office), the full chemical name "this compound", and the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area or central waste storage facility.
-
The storage area must be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizers.[13]
-
-
Final Disposal:
Decontamination Procedures
Proper decontamination prevents unintentional secondary exposure.
-
Reusable Equipment (Glassware, spatulas, etc.): Wash thoroughly with soap and hot water. A final rinse with a suitable laboratory solvent (e.g., acetone, ethanol) may be used if appropriate, ensuring the rinseate is collected as hazardous waste.
-
Surfaces: Clean contaminated benchtops and fume hood surfaces with soap and water.[9]
-
PPE: Dispose of all single-use PPE, such as gloves and disposable lab coats, as contaminated waste along with the chemical. Reusable PPE, like chemical goggles and face shields, should be thoroughly cleaned according to manufacturer instructions.
This compound Disposal Workflow
The following diagram outlines the critical decision-making process for managing waste streams of this compound.
Caption: Decision workflow for this compound waste management.
References
-
SAFETY DATA SHEET (Didodecyl 3,3′-thiodipropionate) . MilliporeSigma.
-
SAFETY DATA SHEET (3,3'-Thiodipropionic acid) . CymitQuimica.
-
3,3'-Thiodipropionic acid Material Safety Data Sheet . Santa Cruz Biotechnology, Inc.
-
SAFETY DATA SHEET (3,3`-Dithiodipropionic acid) . Thermo Fisher Scientific.
-
SAFETY DATA SHEET (3,3`-Thiodipropionic acid) . Fisher Scientific.
-
Spill procedure: Clean-up guidance . Queen Mary University of London.
-
SAFETY DATA SHEET (3,3'-Dithiodipropionic acid) . Chemos GmbH & Co. KG.
-
SDS - DISTEARYL 3,3-THIODIPROPIONATE . Spectrum Chemical.
-
SAFETY DATA SHEET (Ditetradecyl 3,3'-Thiodipropionate) . TCI Chemicals.
-
Spill Clean-up . McMaster University Biosafety Office.
-
Spill Clean up Procedure . University of British Columbia Safety & Risk Services.
-
DILAURYL THIODIPROPIONATE Product Information . Ataman Kimya.
-
Dilauryl thiodipropionate SDS . ECHEMI.
-
SAFETY DATA SHEET (Distearyl thiodipropionate 98%) . Pfaltz & Bauer.
-
Propanoic acid, 3,3'-thiobis-, didodecyl ester . PubChem, National Center for Biotechnology Information.
-
This compound (EVT-403151) . EvitaChem.
-
SAFETY DATA SHEET (Thiodipropionic acid) . Thermo Fisher Scientific.
-
Dithiodipropionic acid - SAFETY DATA SHEET . Apollo Scientific.
-
Material Safety Data Sheet - 3,3'-Dithiodipropionic Acid, 99% . Cole-Parmer.
-
6975-31-1, Dibutyl thiodipropionate Formula . ECHEMI.
-
Hazardous Waste Listings . U.S. Environmental Protection Agency.
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council.
-
STANDARD OPERATING PROCEDURES - INVESTIGATION-DERIVED WASTE MANAGEMENT . U.S. Environmental Protection Agency.
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. americanchemistry.com [americanchemistry.com]
- 11. epa.gov [epa.gov]
- 12. epaosc.org [epaosc.org]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
